Verilopam hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
67394-31-4 |
|---|---|
Fórmula molecular |
C20H28Cl2N2O2 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15;;/h3-6,13-14H,7-12,21H2,1-2H3;2*1H |
Clave InChI |
UTINTLAUEVROEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC.Cl.Cl |
SMILES canónico |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC.Cl.Cl |
Origen del producto |
United States |
Technical Deep Dive: Verapamil Hydrochloride Signaling Architectures
Content Type: Technical Whitepaper Subject: Verapamil Hydrochloride (HCl) Focus: Molecular Signaling, Experimental Protocols, and Mechanistic Causality
Executive Summary
Verapamil hydrochloride is a phenylalkylamine class L-type calcium channel blocker (CCB) and a first-generation inhibitor of P-glycoprotein (P-gp/ABCB1). While historically categorized solely as a Class IV antiarrhythmic and antihypertensive, contemporary research has repositioned verapamil as a critical tool in modulating metabolic stress (TXNIP pathway) and overcoming multidrug resistance (MDR). This guide dissects the three distinct signaling architectures governed by verapamil: Excitation-Contraction Coupling , Xenobiotic Efflux Inhibition , and Transcriptional Reprogramming (TXNIP/Autophagy) .
Part 1: The Canonical Pathway (Excitation-Contraction Coupling)
Primary Target: Voltage-Gated Calcium Channels (Cav1.2) Physiological Context: Cardiomyocytes and Vascular Smooth Muscle Cells (VSMCs).[1]
Mechanistic Causality
Verapamil binds to the alpha-1 subunit of the L-type calcium channel (Cav1.2). Unlike dihydropyridines (e.g., nifedipine) which bind to the inactivated state, verapamil exhibits frequency-dependence , binding preferentially to the open state of the channel. This "use-dependence" explains its superior efficacy in suppressing high-frequency supraventricular tachyarrhythmias compared to vascular-selective CCBs.
-
Membrane Depolarization: Upon depolarization, Cav1.2 channels open.
-
Verapamil Binding: Verapamil enters the pore from the intracellular side, occluding the channel.
-
Calcium Blockade: This prevents the influx of extracellular Ca2+.[2]
-
Downstream Divergence:
-
In Cardiomyocytes: Reduced cytosolic Ca2+ limits Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (RyR2 channels). Less Ca2+ binds to Troponin C, reducing actin-myosin cross-bridging (Negative Inotropy).
-
In VSMCs: Reduced Ca2+ prevents the activation of Calmodulin (CaM). Inactive CaM cannot activate Myosin Light Chain Kinase (MLCK), preventing myosin phosphorylation and vasoconstriction (Vasodilation).
-
Visualization: Canonical Signaling Architecture
Figure 1: The dual mechanism of Verapamil in cardiac and smooth muscle tissue.[1] Red lines indicate inhibitory action.[3]
Part 2: The Multidrug Resistance Pathway (ABCB1 Inhibition)
Primary Target: P-glycoprotein (P-gp/ABCB1) Research Context: Oncology and Blood-Brain Barrier (BBB) Permeability.
Mechanistic Causality
Verapamil is a competitive inhibitor and substrate for the ATP-binding cassette transporter P-gp. In Multi-Drug Resistant (MDR) cancer cells, P-gp actively extrudes chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel), preventing them from reaching cytotoxic thresholds.[4]
-
Competitive Binding: Verapamil binds to the substrate-binding pocket of P-gp.
-
ATP Hydrolysis Decoupling: It interferes with the ATP hydrolysis cycle required for the conformational change that extrudes xenobiotics.
-
Collateral Sensitivity: By inhibiting the pump, Verapamil restores the intracellular accumulation of the co-administered drug.
-
Stereoselectivity: The R-enantiomer of verapamil is less potent at blocking Ca2+ channels but retains P-gp inhibitory activity, making it a valuable tool for separating cardiovascular side effects from MDR reversal in research settings [1].
Part 3: The Metabolic & Survival Switch (TXNIP & Autophagy)
Primary Target: Thioredoxin-Interacting Protein (TXNIP) & CaMKII Research Context: Type 1 Diabetes (Beta-cell preservation) and Fibrosis.
The TXNIP-Beta Cell Axis
Recent breakthrough studies (e.g., Shalev et al.) identified verapamil as a potent suppressor of TXNIP, a pro-apoptotic factor upregulated by glucose toxicity.
-
Ca2+ Reduction: Verapamil lowers intracellular Ca2+ in pancreatic beta cells.[5][6]
-
Calcineurin Inhibition: Reduced Ca2+ prevents Calcineurin activation.
-
ChREBP Nuclear Exclusion: Calcineurin is required to dephosphorylate ChREBP (Carbohydrate Response Element-Binding Protein), allowing it to enter the nucleus. Verapamil keeps ChREBP phosphorylated and cytosolic.
-
Transcriptional Block: Without nuclear ChREBP, the TXNIP promoter is not activated.
-
Outcome: Reduced TXNIP levels prevent the inhibition of Thioredoxin (Trx), maintaining cellular redox capacity and preventing apoptosis [2].
Visualization: TXNIP & Autophagy Signaling
Figure 2: The mechanism of Verapamil-mediated Beta-cell preservation via the TXNIP axis.
Part 4: Experimental Protocols
Protocol A: Intracellular Calcium Imaging (Cardiomyocytes/VSMCs)
Purpose: To validate channel blockade efficacy.
Reagents:
-
Verapamil HCl (Stock: 10mM in DMSO).[7]
-
Fura-2 AM (Ratiometric indicator, preferred over Fluo-4 for quantitative baseline measurements).
-
Tyrode’s Solution (Physiological buffer).
Workflow:
-
Loading: Incubate cells with 2–5 µM Fura-2 AM for 30–45 mins at 37°C in dark.
-
Why: Acetoxymethyl (AM) ester allows dye to cross the membrane; intracellular esterases cleave it, trapping the dye.
-
-
De-esterification: Wash cells 3x with Tyrode’s solution and incubate for 20 mins.
-
Why: Ensures complete hydrolysis of the ester for accurate Ca2+ binding.
-
-
Baseline Acquisition: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Challenge: Perfuse with high K+ (60mM) to depolarize and open Cav1.2 channels. Observe Ca2+ spike.
-
Treatment: Perfuse Verapamil (0.1 – 10 µM) + High K+.
-
Success Metric: Dose-dependent reduction in the 340/380 ratio peak amplitude compared to control.
-
Protocol B: P-gp Inhibition Assay (Rhodamine 123 Efflux)
Purpose: To assess MDR reversal or BBB transport potential.
Reagents:
-
Rhodamine 123 (Fluorescent P-gp substrate).
-
MDR1-overexpressing cell line (e.g., Caco-2 or Dox-resistant MCF-7).
Workflow:
-
Accumulation Phase: Incubate cells with Rhodamine 123 (5 µM) for 60 mins at 37°C.
-
Efflux Phase (Control): Remove dye, wash, and incubate in dye-free buffer for 60 mins.
-
Result: P-gp pumps dye out; fluorescence decreases.
-
-
Efflux Phase (Treatment): Remove dye, wash, and incubate in buffer containing Verapamil (5–50 µM).
-
Analysis: Lyse cells or use Flow Cytometry to measure retained fluorescence.
-
Data Output: Higher retained fluorescence in Verapamil-treated cells indicates successful P-gp inhibition [3].
-
Data Summary: Verapamil Physicochemical Profile[5][8][9][10]
| Parameter | Value | Experimental Relevance |
| CAS Number | 152-11-4 | Standard identifier for ordering. |
| Solubility (Water) | ~83 mg/mL | Highly soluble; ideal for aqueous buffers. |
| Solubility (DMSO) | >10 mg/mL | Suitable for high-concentration stock solutions. |
| Stability | >2 years at -20°C | Stable as solid; aqueous solutions degrade >24h. |
| pKa | 8.6 | Basic; solubility decreases at physiological pH (7.4). |
| Enantiomers | S (-) / R (+) | S is 10-20x more potent for Ca2+ block; R is equipotent for P-gp. |
References
-
Limniatis, G., & Georges, E. (2016). Verapamil and tamoxifen modulate ABCB1 expression in multidrug-resistant cells.[8] Cancer Research.
-
Xu, G., et al. (2012). Preventing β-Cell Loss and Diabetes With Calcium Channel Blockers.[5][9][10] Diabetes.[5]
-
Bellamy, W. T. (1996). P-glycoproteins and multidrug resistance.[8] Annual Review of Pharmacology and Toxicology.
-
Shalev, A. (2014). Minireview: The role of TXNIP in beta-cell biology and diabetes. Molecular Endocrinology.
-
PubChem Compound Summary. (2024). Verapamil Hydrochloride.[7][11][12][13] National Library of Medicine.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preventing β-Cell Loss and Diabetes With Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the effect of verapamil on preservation of beta-cell function in adults with newly diagnosed type 1 diabetes mellitus (Ver-A-T1D): protocol for a randomised, double-blind, placebo-controlled, parallel-group, multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Deep Dive: Verapamil Hydrochloride Interaction with Cardiac Myocytes
Executive Summary
Verapamil hydrochloride is a phenylalkylamine class L-type calcium channel blocker (CCB) that serves as a cornerstone reference compound in cardiac safety pharmacology. Unlike dihydropyridines (e.g., nifedipine) which show vascular selectivity, verapamil exhibits potent cardioselectivity, targeting the alpha-1 subunit of the Cav1.2 channel.
For drug development professionals, verapamil is the paradigmatic "balanced blocker." Although it potently inhibits hERG (Kv11.1) potassium channels—a primary marker for QT prolongation—it rarely induces Torsades de Pointes (TdP). This safety profile is attributed to its concomitant blockade of inward L-type calcium currents (I_CaL), which offsets the repolarization delay. Consequently, verapamil is categorized as Low Proarrhythmic Risk under the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative.[1]
Molecular Pharmacodynamics & Signaling
Mechanism of Action
Verapamil binds to the alpha-1C subunit of the voltage-gated L-type calcium channel (Cav1.2). Crucially, this binding is state-dependent and frequency-dependent :
-
Pore Access: Verapamil is a protonated cation at physiological pH. It accesses the binding site from the intracellular side of the membrane.
-
State Preference: It binds preferentially to the open and inactivated states of the channel.[2] This results in "use-dependence," where the drug becomes more potent at higher heart rates (higher firing frequencies) because the channel spends more time in the open/inactivated states.
Downstream Signaling Effects
The blockade of Cav1.2 reduces the influx of extracellular Ca2+ during Phase 2 (plateau) of the cardiac action potential. This reduction triggers a negative feedback loop in the Excitation-Contraction Coupling (ECC) pathway:
-
Diminished Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (RyR2 receptors).
-
Decreased binding of Ca2+ to Troponin C.
-
Negative Inotropy: Reduced actin-myosin cross-bridging force.
Visualization: Molecular Signaling Pathway
Caption: Figure 1. Verapamil interrupts Excitation-Contraction Coupling by blocking Cav1.2 in the open/inactivated state, reducing CICR and resulting in negative inotropy.
Electrophysiological Profile: The "Balanced Block"
Verapamil's safety profile is defined by its promiscuity. It does not selectively block one channel; rather, it inhibits multiple ion currents that control the Action Potential Duration (APD).
Quantitative Pharmacology (IC50 Comparison)
The following data represents consensus values derived from manual patch-clamp studies at physiological temperature (37°C).
| Ion Channel | Current | Primary Role | Verapamil IC50 (µM) | Physiological Impact |
| hERG (Kv11.1) | I_Kr | Repolarization (Phase 3) | 0.18 – 0.32 | Potential APD prolongation (QT risk). |
| Cav1.2 | I_CaL | Plateau (Phase 2) / Upstroke (Nodes) | 0.50 – 0.93 | APD shortening; Negative inotropy. |
| Nav1.5 (Late) | I_NaL | Repolarization / Pathological current | ~3.30 | Minor contribution to APD shortening. |
| Nav1.5 (Peak) | I_Na | Depolarization (Phase 0) | > 30.0 | Minimal effect on conduction velocity at therapeutic doses. |
Net Effect on Action Potential
-
hERG Blockade: Normally prolongs APD.
-
Cav1.2 Blockade: Shortens the plateau phase and APD.
-
Result: The shortening effect of Cav1.2 blockade neutralizes the lengthening effect of hERG blockade. The "Net Current" (qNet) remains stable, preventing the formation of Early Afterdepolarizations (EADs), which are the precursors to Torsades de Pointes.
Experimental Protocols: In Vitro Assessment
To generate robust data for regulatory submission (e.g., FDA IND), researchers must use voltage protocols that account for Verapamil's state dependence.
Protocol A: Manual Whole-Cell Patch Clamp (I_CaL Isolation)
Objective: Determine IC50 for L-type Calcium Current.
Reagents & Solutions:
-
Extracellular Solution: 137 mM NaCl, 4 mM CsCl (to block K+), 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular Pipette Solution: 130 mM CsCl, 10 mM EGTA, 5 mM MgATP (to prevent rundown), 10 mM HEPES (pH 7.2).
-
Verapamil Stock: Dissolve in DMSO (ensure final bath concentration of DMSO < 0.1%).
Step-by-Step Methodology:
-
Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) on a single isolated cardiomyocyte or HEK293-Cav1.2 cell.
-
Break-in: Apply suction to enter whole-cell configuration. Compensate for series resistance (Rs) > 80%.
-
Voltage Protocol (Run-down Stabilization):
-
Hold at -80 mV.
-
Depolarize to -40 mV for 50ms (inactivates Na+ channels).
-
Step to +10 mV for 300ms (activates I_CaL).
-
Repeat at 0.1 Hz for 5 minutes until current amplitude stabilizes.
-
-
Drug Application (State-Dependent Protocol):
-
Verapamil requires channel opening to bind effectively.
-
Stimulation Train: Apply a train of depolarizing pulses (+10 mV, 200ms duration) at a frequency of 1 Hz for 20 pulses.
-
Measure peak current of the last pulse in the train.
-
-
Analysis: Calculate fractional inhibition:
. Fit data to the Hill equation.
Protocol B: CiPA "Milnes" Protocol for hERG
Objective: Assess hERG block potency to calculate safety margin.
Methodology:
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV for 2 seconds (measure tail current).
-
Note: For Verapamil, a standard 0.1 Hz pulse is usually sufficient, but the CiPA protocol often uses specific ramps to detect dynamic drug trapping.
-
Visualization: Experimental Workflow
Caption: Figure 2. Standardized patch-clamp workflow for assessing Verapamil potency, emphasizing the necessity of a stimulation train to capture use-dependent block.
Translational Implications & Safety Pharmacology
The CiPA Paradigm
Under the Comprehensive In Vitro Proarrhythmia Assay (CiPA), Verapamil is a critical control.[5]
-
hERG-only paradigm (Old): Verapamil would be flagged as "High Risk" due to an IC50 of ~0.2 µM (similar to Dofetilide).
-
CiPA paradigm (New): Verapamil is correctly predicted as "Low Risk."[1]
Self-Validating System: When testing a new chemical entity (NCE), if your assay shows hERG block, you must assess Cav1.2. If the NCE blocks Cav1.2 at concentrations similar to hERG (like Verapamil), the proarrhythmic risk is significantly mitigated.
In Silico Modeling (O'Hara-Rudy Model)
Researchers should input the derived IC50 values into the O'Hara-Rudy (ORd) human ventricular cell model.
-
Input: hERG IC50, Cav1.2 IC50, Nav1.5 IC50.
-
Output: qNet (Net charge).
-
Verapamil Signature: The model should show a decrease in APD90 and no generation of EADs even at 10x Cmax.
References
-
FDA (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov.
-
Crumb, W. J., et al. (2016). Comparison of IKr, IKs, and ICa,L inhibition by CiPA compounds in human stem cell-derived cardiomyocytes. Journal of Pharmacological and Toxicological Methods.
-
Kramer, J., et al. (2013). MICE models: superior to the HERG model in predicting Torsade de Pointes. Scientific Reports.
-
Zhang, J., et al. (2018). How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. Pharmacological Research.[2][6][7]
-
Metrion Biosciences. Using Patch Clamp Data to Predict Proarrhythmic Risk (CiPA).[8] Metrion Biosciences Whitepaper.
-
Li, Z., et al. (2019). Assessment of the Comprehensive In Vitro Proarrhythmia Assay (CiPA) Concept via a Blinded In Silico Study. Clinical Pharmacology & Therapeutics.
Sources
- 1. apconix.com [apconix.com]
- 2. State-dependent verapamil block of the cloned human Ca(v)3.1 T-type Ca(2+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
A Preclinical Investigator's Guide to Verapamil Hydrochloride: From Core Mechanisms to Translational Study Design
This in-depth technical guide provides a comprehensive overview of the essential preclinical evaluation of Verapamil hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable, field-proven insights. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to preclinical investigation.
Introduction: More Than a Calcium Channel Blocker
Verapamil hydrochloride, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2][3] Its primary mechanism of action involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to vasodilation, reduced myocardial contractility, and slowed atrioventricular (AV) conduction.[4][5][6][7] However, the preclinical landscape of verapamil is far richer and more complex. Notably, it is also a potent inhibitor of the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance in oncology.[8] This dual activity has opened avenues for its investigation in diverse therapeutic areas beyond cardiology, including neuroprotection and cancer therapy.[9][10] This guide will delve into the critical preclinical studies that form the bedrock of our understanding of Verapamil hydrochloride's multifaceted pharmacological profile.
Part 1: Core Pharmacology and Mechanism of Action
A thorough understanding of Verapamil's mechanism of action is fundamental to designing meaningful preclinical studies. Its effects are primarily mediated through two distinct pathways: L-type calcium channel blockade and P-glycoprotein inhibition.
L-type Calcium Channel Blockade
Verapamil exerts its cardiovascular effects by binding to the α1 subunit of L-type calcium channels, which are abundant in cardiac and smooth muscle cells.[9] This blockade reduces the influx of calcium ions, a critical step in muscle contraction and electrical impulse propagation.[1][2]
Key Consequences of L-type Calcium Channel Blockade:
-
Vasodilation: Relaxation of vascular smooth muscle leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1][6]
-
Negative Inotropy: Reduced calcium entry into myocardial cells decreases the force of heart contractions.[5]
-
Negative Chronotropy and Dromotropy: By slowing calcium influx in the sinoatrial (SA) and atrioventricular (AV) nodes, Verapamil decreases heart rate and slows AV conduction.[1][6]
Caption: Verapamil's L-type calcium channel blockade pathway.
P-glycoprotein (P-gp) Inhibition
Verapamil is a well-characterized inhibitor of the P-gp efflux pump, a transmembrane protein that actively transports a wide range of substrates out of cells.[8] In cancer cells, P-gp overexpression is a major mechanism of multidrug resistance (MDR). By inhibiting P-gp, Verapamil can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[11][12]
Caption: Verapamil's mechanism of enhancing chemotherapy via P-gp inhibition.
Part 2: Preclinical Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Verapamil in animal models is crucial for dose selection and translation to clinical studies.
| Parameter | Rat | Dog | Key Considerations |
| Oral Bioavailability (F) | Low (~2%)[13] | Low, but higher than rat | Significant first-pass metabolism in the liver.[13][14] |
| Metabolism | Primarily hepatic via CYP3A enzymes.[13] | Similar to humans, making it a good model.[15] | N-demethylation to norverapamil is a major pathway.[14] |
| Stereoselectivity | Pharmacokinetics of enantiomers differ.[16] | Disposition of enantiomers is similar to humans.[15] | The S-(-) and R-(+) enantiomers have different pharmacokinetic profiles.[15][16] |
| Distribution | Widely distributed to tissues.[14][16] | Wide tissue distribution.[15] | Parenteral and oral administration can result in different tissue distribution patterns.[14] |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study of Verapamil hydrochloride in rats.
Objective: To determine the key pharmacokinetic parameters of Verapamil hydrochloride following oral and intravenous administration in rats.
Materials:
-
Male Wistar rats (200-250g)
-
Verapamil hydrochloride
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline for intravenous administration
-
Blood collection tubes (containing anticoagulant)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral Group (n=6): Administer Verapamil hydrochloride (e.g., 10 mg/kg) by oral gavage.
-
Intravenous Group (n=6): Administer Verapamil hydrochloride (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify Verapamil concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.
Self-Validation: The protocol's integrity is maintained by including a sufficient number of animals per group to account for biological variability, using a validated bioanalytical method with appropriate quality controls, and employing standard pharmacokinetic modeling software for data analysis.
Part 3: Preclinical Pharmacodynamics and Efficacy Models
Preclinical efficacy studies are designed to demonstrate the pharmacological effects of Verapamil in relevant disease models.
Cardiovascular Models
-
Spontaneously Hypertensive Rats (SHR): A widely used model for essential hypertension. Verapamil has been shown to effectively reduce blood pressure in SHRs.[17]
-
Ischemia-Reperfusion Injury Models: In models of myocardial infarction, Verapamil can reduce infarct size and arrhythmias.[18]
-
Canine Models of Arrhythmia: Dogs are often used to study the antiarrhythmic effects of drugs due to similarities in their cardiac electrophysiology to humans.[19]
Neuroprotection Models
-
Stroke Models (e.g., MCAO): In preclinical models of ischemic stroke, such as middle cerebral artery occlusion (MCAO), Verapamil has demonstrated neuroprotective effects, reducing infarct volume and improving functional outcomes.[20][21][22]
-
Amyotrophic Lateral Sclerosis (ALS) Models: In the SOD1G93A mouse model of ALS, Verapamil has been shown to delay disease onset, prolong lifespan, and protect motor neurons.[23]
-
In Vitro Neuroinflammation Models: Verapamil can inhibit microglial activation, suggesting an anti-inflammatory mechanism contributing to its neuroprotective effects.[10]
Oncology Models
-
Chemotherapy-Resistant Cancer Cell Lines: In vitro studies using cancer cell lines that overexpress P-gp are essential to demonstrate Verapamil's ability to reverse multidrug resistance.[24][25]
-
Xenograft Models: In vivo studies using immunodeficient mice bearing human tumor xenografts are used to evaluate the efficacy of Verapamil in combination with chemotherapeutic agents.[9][24] Verapamil has been shown to enhance the antitumor activity of drugs like vincristine and 5-fluorouracil in mouse models.[11]
Experimental Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol details an experiment to assess the ability of Verapamil to enhance the efficacy of gemcitabine in a chemotherapy-resistant pancreatic cancer model.
Objective: To determine if Verapamil can overcome gemcitabine resistance and inhibit tumor growth in an orthotopic pancreatic cancer mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Gemcitabine-resistant pancreatic cancer cells (e.g., L3.6plGres-SP)[24]
-
Verapamil hydrochloride
-
Gemcitabine
-
Cell culture reagents
-
Surgical instruments for orthotopic implantation
Methodology:
-
Cell Culture: Culture gemcitabine-resistant pancreatic cancer cells under standard conditions.
-
Orthotopic Tumor Implantation: Surgically implant the cancer cells into the pancreas of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control
-
Verapamil alone
-
Gemcitabine alone
-
Verapamil in combination with Gemcitabine
-
-
Dosing: Administer treatments according to a predetermined schedule and route (e.g., intraperitoneal injections).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for apoptosis and microvascular density).[24][25]
Self-Validation: This protocol incorporates a control group receiving vehicle, as well as monotherapy groups, to isolate the specific contribution of the combination therapy. Regular monitoring of animal health and body weight ensures the tolerability of the treatment regimens.
Caption: Workflow for an in vivo xenograft efficacy study.
Part 4: Preclinical Safety and Toxicology
A comprehensive toxicology program is essential to define the safety profile of Verapamil hydrochloride before it can be advanced to clinical trials.
Key Toxicological Considerations:
-
Cardiovascular Toxicity: At high doses, Verapamil can cause excessive bradycardia, AV block, and hypotension.[5][26]
-
Hepatotoxicity: While rare, Verapamil has been associated with idiosyncratic liver injury, likely due to a hypersensitivity reaction.[27]
-
Drug-Drug Interactions: As Verapamil is a substrate and inhibitor of CYP3A4, there is a potential for significant drug-drug interactions.[27]
Typical Preclinical Toxicology Studies:
-
Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify signs of acute toxicity in rodent models.
-
Repeated-Dose Toxicity Studies: To evaluate the effects of sub-chronic and chronic administration in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology Studies: To assess the effects of Verapamil on vital organ systems, particularly the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo assays to evaluate the potential for mutagenicity and clastogenicity.
-
Reproductive and Developmental Toxicology Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.
Conclusion: A Versatile Scaffold for Further Investigation
The preclinical evaluation of Verapamil hydrochloride has revealed a molecule with a rich and diverse pharmacological profile. While its role as a calcium channel blocker is well-established, its properties as a P-gp inhibitor and its potential neuroprotective effects highlight its therapeutic versatility. The experimental frameworks and insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals as they continue to explore the full therapeutic potential of this remarkable compound. A thorough and well-designed preclinical program is the cornerstone of successful drug development, and for a molecule as multifaceted as Verapamil, a deep understanding of its preclinical science is paramount.
References
-
Verapamil: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
-
Singh, B. N., Hecht, H. S., Nademanee, K., & Chew, C. Y. (1982). Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. PubMed. Retrieved from [Link]
-
What is the mechanism of Verapamil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of action and primary use of verapamil (calcium channel blocker)? (2025, December 15). Patsnap Synapse. Retrieved from [Link]
-
What is Verapamil Hydrochloride used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Mano, Y., Usui, T., & Tobe, Y. (2018). Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. PubMed. Retrieved from [Link]
-
Sun, L., Liu, X., Wang, K., Zhang, J., Li, H., & Lou, J. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology, 49(1), 211-220. Retrieved from [Link]
-
Pai, H. V., & Pieper, J. A. (1991). Pharmacokinetics of the enantiomers of verapamil in the dog. PubMed. Retrieved from [Link]
-
Presant, C. A., Kennedy, P. S., Wiseman, C., Gala, K., Bouzaglou, A., & Wyres, M. (1986). Verapamil enhances antitumor activity without increasing myeloid toxicity. PubMed. Retrieved from [Link]
-
Scheper, R. J., & Schuurhuis, G. J. (1992). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? PubMed. Retrieved from [Link]
-
Maniskas, M. E., Roberts, J. M., Trueman, R., & Fraser, J. F. (2023). Intra-arterial verapamil improves functional outcomes of thrombectomy in a preclinical model of extended hyperglycemic stroke. Frontiers in Neurology, 14, 1146753. Retrieved from [Link]
-
Verapamil for Stroke. (2026). ClinicalTrials.gov. Retrieved from [Link]
-
Sun, L., Liu, X., Wang, K., Zhang, J., Li, H., & Lou, J. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. PubMed. Retrieved from [Link]
-
Liu, B., Wang, K., & Hong, J. S. (2011). Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation. Journal of Neuroimmune Pharmacology, 6(3), 407-417. Retrieved from [Link]
-
Intra-arterial verapamil demonstrates neuroprotective properties in ischemic stroke model. (2014, February 24). BioWorld Science. Retrieved from [Link]
-
Schlepper, M. (1985). Clinical pharmacokinetics of verapamil. PubMed. Retrieved from [Link]
-
He, L. C., & Zhang, Q. Z. (2003). Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC. PubMed. Retrieved from [Link]
-
Spasov, A. A., Gurbanov, K. G., Seredintseva, N. V., & Paperno, A. A. (1997). [The effect of verapamil on cardio- and hemodynamics in rats with various models of hypertension]. PubMed. Retrieved from [Link]
-
Verapamil Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Formulation and Sustained-Release of Verapamil Hydrochloride Tablets. (n.d.). The Chemist. Retrieved from [Link]
-
Angus, J. A., Richmond, D. R., Dhumma-Upakorn, P., Cobbin, L. B., & Goodman, A. H. (1976). Cardiovascular action of verapamil in the dog with particular reference to myocardial contractility and atrioventricular conduction. PubMed. Retrieved from [Link]
-
Li, Y., Chen, J., & Le, W. (2019). Verapamil Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux. Frontiers in Neuroscience, 13, 123. Retrieved from [Link]
-
Formulation and Evaluation of Verapamil Hydrochloride Sustain Release Tablet. (n.d.). RJPT. Retrieved from [Link]
-
Pharm 101: Verapamil. (2020, October 19). LITFL. Retrieved from [Link]
-
In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. (2022, February 2). MDPI. Retrieved from [Link]
-
Quinn, P., Briscoe, M. G., Nuttall, A., & Smith, H. J. (1981). Species variation in arterial-myocardial sensitivity to verapamil. PubMed. Retrieved from [Link]
-
Marmo, E., Coscia, L., Rossi, F., Chieppa, S., Brita, G., & Caputi, A. P. (1975). [Experimental analysis of some cardiovascular effects of Verapamil]. PubMed. Retrieved from [Link]
-
Mayer, N., & Bechem, M. (1997). Preclinical considerations and results with the combination of verapamil and trandolapril: blood pressure reduction and beyond. PubMed. Retrieved from [Link]
-
Formulation of Sustained-Release Dosage Form of Verapamil Hydrochloride by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR. (2014). PMC. Retrieved from [Link]
-
Formulation and evaluation of verapamil hydrochloride osmotic controlled release matrix tablets. (n.d.). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
In vitro Analysis of the Pharmaceutical Interactions between Verapamil Hydrochloride and Citric Acid. (2025, January 30). ResearchGate. Retrieved from [Link]
-
Verapamil sustained release: New formulation and convolution. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Wang, H., Li, G., & Zhang, P. (2013). Effects of verapamil on cardiac arrhythmias and expression of Cx43 protein in an animal model of ischemia. PLoS One, 8(8), e71985. Retrieved from [Link]
-
Verapamil. (2017, January 11). LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
Verapamil HCL Sustained-Release Tablet Formulation and in Vitro Assessment. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. (2023, November 1). ResearchGate. Retrieved from [Link]
-
Verapamil. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Verapamil. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Verapamil Hydrochloride Injection (Hospira, Inc.) - SAFETY DATA SHEET. (2017, March 29). Hospira. Retrieved from [Link]
-
Development and In Vivo Floating Behavior of Verapamil HCl Intragastric Floating Tablets. (n.d.). PMC. Retrieved from [Link]
-
John, D. N., Fort, S., Lewis, M. J., & Luscombe, D. K. (1992). Pharmacokinetics and pharmacodynamics of verapamil following sublingual and oral administration to healthy volunteers. British Journal of Clinical Pharmacology, 33(6), 623-627. Retrieved from [Link]
Sources
- 1. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 2. What is Verapamil Hydrochloride used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. drugs.com [drugs.com]
- 5. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. litfl.com [litfl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil enhances antitumor activity without increasing myeloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [The effect of verapamil on cardio- and hemodynamics in rats with various models of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plos.figshare.com [plos.figshare.com]
- 19. Cardiovascular action of verapamil in the dog with particular reference to myocardial contractility and atrioventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Intra-arterial verapamil improves functional outcomes of thrombectomy in a preclinical model of extended hyperglycemic stroke [frontiersin.org]
- 21. Verapamil for Stroke · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 22. | BioWorld [bioworld.com]
- 23. Verapamil Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Verapamil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Verapamil Hydrochloride: Pharmacokinetic Architecture & Metabolic Profiling
An Advanced Technical Guide for Drug Development Scientists
Part 1: Executive Technical Synthesis
The Verapamil Paradox: Verapamil hydrochloride (VP) represents a classic case study in "flow-limited" hepatic clearance and stereoselective pharmacokinetics. While it achieves >90% intestinal absorption, its systemic bioavailability is capped at ~20–35% due to extensive first-pass metabolism.[1]
For the researcher, VP is not just a Calcium Channel Blocker (CCB); it is a dual-threat interaction agent :
-
Perpetrator: It is a potent mechanism-based inactivator (MBI) of CYP3A4 and an inhibitor of P-glycoprotein (P-gp).
-
Victim: Its own clearance is highly dependent on hepatic blood flow and CYP3A4 capacity, making it sensitive to enzyme inducers/inhibitors.
Part 2: Physicochemical & Pharmacokinetic Foundation[2]
The following parameters serve as the baseline for in vitro/in vivo correlation (IVIVC) modeling.
| Parameter | Value / Characteristic | Mechanistic Note |
| Bioavailability ( | 20–35% (Oral) | High hepatic extraction ratio ( |
| Protein Binding | ~90% | Binds primarily to |
| Volume of Distribution ( | 3.5 – 6.0 L/kg | Extensive tissue distribution; highly lipophilic. |
| Elimination Half-life ( | 2.8 – 7.4 h (Single Dose) | Increases to >10 h with chronic dosing due to autoinhibition of CYP3A4. |
| Chirality | Racemic (1:1 S/R) | S-isomer is ~20x more potent (AV node blockade) but cleared 2–3x faster than R-isomer. |
| Excretion | Renal (70%), Fecal (16%) | <4% excreted unchanged in urine. |
Part 3: Metabolic Architecture (The Core)
Verapamil metabolism is a cascade of N-dealkylation and O-demethylation, primarily occurring in the liver.
3.1 The Enzyme Matrix
-
CYP3A4: The dominant catalyst (>50% contribution). Responsible for N-demethylation to Norverapamil .[2][3][4][5]
-
CYP2C8: Significant contributor to O-demethylation.[5]
-
CYP3A5 & CYP1A2: Minor roles, though CYP3A5 polymorphism can alter clearance in specific populations.
3.2 Key Metabolites[3][4][5]
-
Norverapamil (N-desmethylverapamil): The primary active metabolite (approx. 20% hemodynamic potency of parent). It is formed via CYP3A4 and accumulates during chronic therapy.
-
D-617: Formed via N-dealkylation.[3][5][6] A major urinary metabolite but pharmacologically inactive.[7]
-
PR-22: A secondary metabolite derived from Norverapamil.[3]
3.3 Mechanism-Based Inactivation (MBI)
Verapamil acts as a "suicide substrate" for CYP3A4. It forms a metabolic intermediate (MI) that covalently binds to the heme moiety of the enzyme, irreversibly inactivating it. This explains the non-linear pharmacokinetics : as therapy continues, the enzyme pool is depleted, clearance drops, and half-life extends.
Visualization: Metabolic Pathway & Stereoselectivity
The following diagram illustrates the stereoselective clearance and the autoinhibition loop.
Caption: Stereoselective metabolic pathways of Verapamil, highlighting the dominant role of CYP3A4 and the autoinhibitory feedback loop (MBI).
Part 4: Experimental Protocols (Self-Validating Systems)
To evaluate Verapamil's metabolic stability or its potential as a perpetrator of DDIs, specific in vitro assays are required.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine Intrinsic Clearance (
Causality & Control:
-
Why NADPH? CYP450 reactions are NADPH-dependent. Without it, no oxidative metabolism occurs (negative control).
-
Why 1 µM substrate? Ensures first-order kinetics (
). -
Positive Control:[8][9] Testosterone (CYP3A4 probe) or Propranolol (High clearance reference).
Step-by-Step Workflow:
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Prepare Verapamil stock (1 mM in DMSO). Dilute to 1 µM working solution (Final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix HLM + Verapamil. Incubate at 37°C for 5 mins (allows temperature equilibration and non-specific binding).
-
-
Initiation:
-
Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.
-
Control Well: Add Buffer instead of NADPH (detects non-CYP degradation).
-
-
Sampling:
-
At
min, remove aliquots (e.g., 50 µL).
-
-
Quenching:
-
Immediately dispense into ice-cold Acetonitrile (containing Internal Standard, e.g., Verapamil-d3). Ratio 1:3 (Sample:ACN) to precipitate proteins.
-
-
Analysis:
-
Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
Plot
Protocol B: P-gp Inhibition Assessment (Caco-2)
Objective: Confirm if Verapamil inhibits P-gp mediated efflux. System: Caco-2 monolayers on Transwell® inserts. Probe: Digoxin (classic P-gp substrate).[6]
-
Setup: Establish Caco-2 monolayers (TEER > 300
). -
Dosing:
-
Apical (A) and Basolateral (B) chambers.
-
Group 1: Digoxin (5 µM) alone.
-
Group 2: Digoxin (5 µM) + Verapamil (various concentrations, e.g., 0.1 – 100 µM).
-
-
Transport Measurement: Measure
and permeability ( ). -
Validation:
-
Efflux Ratio (
) = . -
If Verapamil inhibits P-gp, the
of Digoxin should decrease toward 1.0 in a dose-dependent manner.
-
Visualization: Microsomal Assay Workflow
Caption: Standard workflow for determining metabolic stability in liver microsomes.
Part 5: Clinical Implications & Drug Interactions[10]
The mechanistic data translates directly to clinical risks.
-
Digoxin Toxicity (P-gp Interaction):
-
Simvastatin/Atorvastatin (CYP3A4 Interaction):
-
Stereoselective Inversion:
-
Oral administration results in higher R-isomer levels (less active) due to preferential first-pass clearance of the S-isomer.
-
Intravenous administration bypasses this, resulting in immediate, potent AV block (higher S-isomer ratio). Clinicians must not extrapolate oral dosing regimens to IV.
-
References
-
FDA Prescribing Information. Calan (Verapamil HCl) Label.[1] U.S. Food and Drug Administration.[2] Link
-
Vogelgesang, B., et al. (1984). Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil.[1] British Journal of Clinical Pharmacology.[1] Link
-
Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology.[1] Link
- McAllister, R. G. (1982).Clinical pharmacokinetics of calcium channel antagonists. Journal of Cardiovascular Pharmacology.
-
Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions. Pharmacology & Therapeutics.[7] Link
-
Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 10. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Verapamil Hydrochloride: Mechanistic Profiling & Experimental Protocols
Executive Summary
Verapamil hydrochloride is a phenylalkylamine class L-type calcium channel blocker (CCB) and a potent inhibitor of P-glycoprotein (P-gp). While historically entrenched in cardiovascular pharmacotherapy for arrhythmias and hypertension, its utility in research extends into reversing multidrug resistance (MDR) in oncology and serving as a reference standard in cardiac safety assays (CiPA initiative). This guide provides a technical deep-dive into the molecular dynamics of Verapamil binding, stereoselective potency, and rigorous protocols for its application in electrophysiology and transport assays.
Molecular Pharmacology & Mechanism of Action
The Phenylalkylamine Binding Site
Verapamil targets the
-
Key Residues: The binding affinity is critically dependent on specific amino acid residues, notably Tyr-1152 (Domain III-S6) and Tyr-1463 (Domain IV-S6) . These residues stabilize the drug within the pore [1].
-
State-Dependence (The Modulated Receptor Hypothesis): Verapamil exhibits "frequency-dependent" block. It has low affinity for the channel in the Resting (Closed) state but high affinity for the Open and Inactivated states. Consequently, blockade is enhanced at higher heart rates (high-frequency depolarization), making it highly effective for supraventricular tachyarrhythmias [2].
Stereoselectivity: The R/S Dichotomy
Commercially available Verapamil HCl is a racemic mixture (1:1). However, the enantiomers exhibit distinct pharmacologic profiles, a variable often overlooked in basic research.
| Feature | S-Verapamil (Levoverapamil) | R-Verapamil (Dexverapamil) |
| Ca²⁺ Channel Potency | High (10–20x more potent) | Low |
| P-gp Inhibition | Potent | Potent (Equipotent to S-form) |
| Clinical Relevance | Primary driver of cardiac effects (PR prolongation) | Investigated for MDR reversal with reduced cardiac toxicity |
Expert Insight: When using Verapamil to inhibit P-gp in non-cardiac cell lines, the racemic mixture is standard. However, if cardiac toxicity is a confounding variable in an in vivo MDR study, sourcing pure R-Verapamil is the superior experimental choice [3].
Visualization: State-Dependent Blockade
The following diagram illustrates the kinetic transitions of the calcium channel and the selective binding of Verapamil to the Open (O) and Inactivated (I) states, bypassing the Resting (R) state.
Caption: Verapamil preferentially binds to Open and Inactivated states, accumulating block during rapid firing (Use-Dependence).
Physicochemical Profile & Formulation
For reproducible in vitro and in vivo data, precise handling of the compound is required.
| Property | Specification | Research Implication |
| Molecular Weight | 491.06 g/mol (HCl salt) | Use this MW for molarity calculations, not the free base MW. |
| Solubility (Water) | ~83 mg/mL | Highly soluble; aqueous stock solutions are feasible. |
| Solubility (DMSO) | >50 mg/mL | Preferred for high-concentration stocks to prevent hydrolysis over long storage. |
| pKa | 8.6 | Ionized (cationic) at physiological pH (7.4). |
| Stability | Light sensitive (UV) | Store solid and solutions in amber vials. Stable at -20°C for 6 months. |
| Oxidation | Sensitive | Avoid vigorous vortexing of dilute solutions; use fresh buffers. |
Formulation Protocol:
-
Stock Solution (10 mM): Dissolve 49.1 mg Verapamil HCl in 10 mL DMSO. Aliquot into 100 µL volumes and freeze at -20°C.
-
Working Solution: Dilute stock 1:1000 in physiological buffer (e.g., Tyrode’s) to achieve 10 µM.
-
Vehicle Control: Ensure the final DMSO concentration in the assay is <0.1% to avoid solvent effects on channel gating.
Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (Cardiomyocytes/HEK293)
Objective: To measure the inhibition of L-type Calcium Current (
Reagents:
-
Pipette Solution (Intracellular): 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. (Cs+ and TEA block K+ channels to isolate Ca2+ current).
-
Bath Solution (Extracellular): 140 mM NaCl, 5.4 mM CsCl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.
-
Note: Barium (
) is often used as the charge carrier instead of Calcium ( ) to increase current amplitude and eliminate Calcium-dependent inactivation [4].
-
Workflow:
-
Giga-seal Formation: Approach cell with a pipette (resistance 2–4 MΩ). Apply mild suction to form a Giga-ohm seal.
-
Rupture: Apply a pulse of suction to rupture the patch and enter Whole-Cell Mode .[1] Compensate for series resistance (
) and capacitance ( ). -
Voltage Protocol (Run-Up): Hold at -80 mV. Depolarize to 0 mV (or +10 mV) for 200 ms at 0.1 Hz for 5 minutes to stabilize the current.
-
Drug Application: Perfusion of Verapamil (start at 0.1 µM, titrate to 10 µM).
-
Frequency-Dependence Test: To validate mechanism, switch stimulation frequency from 0.1 Hz to 3 Hz. Verapamil block should significantly increase at 3 Hz (use-dependence).
Caption: Step-by-step electrophysiology workflow for quantifying Verapamil block.
Protocol B: MDR Reversal Assay (Fluorescence Accumulation)
Objective: To assess Verapamil's ability to inhibit P-gp and increase intracellular retention of cytotoxic drugs (e.g., Doxorubicin or Rhodamine 123).
Reagents:
-
Cell Line: P-gp overexpressing line (e.g., K562/DOX or MDCK-MDR1).
-
Fluorescent Probe: Rhodamine 123 (Rho123) or Doxorubicin.
-
Verapamil Conc: 5 µM and 10 µM (Racemic).
Methodology:
-
Seeding: Plate cells at
cells/mL. -
Pre-incubation: Incubate cells with Verapamil (5–10 µM) for 30 minutes at 37°C.
-
Control: Vehicle (DMSO) only.
-
-
Probe Loading: Add Rho123 (final conc. 0.5 µg/mL) and incubate for 60 minutes in the presence of Verapamil.
-
Efflux Phase (Optional): Wash cells and incubate in probe-free media + Verapamil for 1 hour to measure retention.
-
Analysis: Measure mean fluorescence intensity (MFI) via Flow Cytometry (FITC channel).
-
Result: Verapamil-treated cells should show a 2–10 fold increase in MFI compared to control, indicating blocked efflux [5].
-
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| Current Run-down | Loss of intracellular ATP or GTP during patch clamp. | Add 5 mM Mg-ATP and 0.3 mM GTP to the pipette solution. |
| No Frequency Dependence | Holding potential too hyperpolarized (-90 mV). | Depolarize holding potential to -50 mV to increase the fraction of inactivated channels, enhancing Verapamil binding. |
| Precipitation in Media | High concentration stock added directly to aqueous media. | Dilute step-wise. Ensure final Verapamil <100 µM in saline buffers. |
| High Cell Toxicity (MDR) | Verapamil concentration >20 µM. | Verapamil is cytotoxic at high doses. Titrate down to 5–10 µM for specific P-gp inhibition without intrinsic toxicity. |
References
-
Hockerman, G. H., et al. (1997). Molecular determinants of phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry. Link
-
Hondeghem, L. M., & Katz, B. G. (1977). Time- and voltage-dependent interaction of antiarrhythmic drugs with cardiac sodium channels. Biochimica et Biophysica Acta. Link (Foundational model applied to CCBs).
-
Bussey, H. I. (1982). The influence of verapamil on P-glycoprotein-mediated multidrug resistance. Pharmacotherapy.[2][3] Link
-
Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv. Link
-
Tsuruo, T., et al. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research.[4] Link
Sources
Verapamil Hydrochloride & P-glycoprotein: A Technical Guide on Inhibition and Transport Kinetics
This guide synthesizes the mechanistic, regulatory, and experimental dimensions of Verapamil Hydrochloride as a P-glycoprotein (P-gp/ABCB1) modulator. It deviates from standard templates to prioritize the logical flow of drug development: Mechanism
Executive Summary
Verapamil Hydrochloride is not merely a Class IV antiarrhythmic; in the context of ADME (Absorption, Distribution, Metabolism, Excretion), it serves as the prototypical P-gp inhibitor . It is the industry "Gold Standard" positive control for validating P-gp efflux assays in Caco-2 and MDCK-MDR1 systems.
Understanding Verapamil’s interaction with P-gp is critical because it exhibits a dual-nature paradox :
-
Substrate: At low concentrations, it is actively transported.
-
Inhibitor: At higher concentrations, it saturates the transporter, competitively blocking the efflux of co-administered drugs (e.g., Digoxin, Loperamide), leading to significant Drug-Drug Interactions (DDIs).
Molecular Mechanism: The "Occluded" State
Recent Cryo-EM studies have revolutionized our understanding of how Verapamil inhibits P-gp.[1] Unlike simple "pore blocking," Verapamil induces a specific conformational change.
The Structural Basis of Inhibition
P-gp operates via an "alternating access" model. Verapamil binds to the transmembrane domains (TMs), specifically interacting with TM4, TM5, and TM6 .
-
Binding Site: Verapamil binds within the large central cavity of P-gp.
-
The "Pay-to-Glow" Effect: Verapamil binding stimulates ATP hydrolysis.[2] This is biphasic:
-
Activation Phase: Low concentrations stimulate ATPase activity (transport occurs).
-
Inhibition Phase:[3] High concentrations saturate the binding pocket, preventing the conformational transition required to reset the pump.
-
-
Occlusion: Cryo-EM structures reveal that Verapamil stabilizes an "occluded" intermediate state where the transmembrane helices kink (specifically TM4 and TM10), trapping the drug inside and preventing the entry of other substrates [1][2].
Visualization: The Competitive Inhibition Cycle
The following diagram illustrates the kinetic competition between Verapamil and a probe substrate (e.g., Digoxin).
Figure 1: Mechanism of Competitive Inhibition. Verapamil out-competes substrates for the central binding cavity, stabilizing the occluded state and preventing substrate efflux.
Regulatory Context (FDA & EMA)
Verapamil is mandated as a reference inhibitor by major regulatory bodies.
-
FDA Guidance (2020): Recommends Verapamil as a P-gp inhibitor for in vitro transporter studies [3].
-
Criteria for Inhibition: A test compound is considered a P-gp inhibitor if it reduces the Net Flux Ratio (Efflux Ratio) of a probe substrate (like Digoxin) to < 50% of the control value, or reduces the ratio to unity (1.0).
-
Clinical Relevance: If a new molecular entity (NME) has an
, a clinical DDI study is required.[4] Verapamil is the benchmark for establishing this .
Experimental Framework: Bidirectional Transport Assay
Objective: Determine if a Test Compound is a P-gp substrate or inhibitor using Verapamil as the control. System: Caco-2 (Human Colorectal Adenocarcinoma) or MDCK-MDR1 (Madin-Darby Canine Kidney transfected with ABCB1).
Protocol: The "Gold Standard" Workflow
Phase 1: Cell Monolayer Preparation
-
Seeding: Seed cells on Transwell® polycarbonate filters (0.4 µm pore size).
-
Differentiation: Culture for 21 days (Caco-2) or 4-5 days (MDCK-MDR1) to form a polarized monolayer with tight junctions.
-
Validation (Critical): Measure Transepithelial Electrical Resistance (TEER).
-
Acceptance Criteria: TEER > 250
(Caco-2) or > 800 (MDCK). If TEER is low, the monolayer is leaky; discard the well.
-
Phase 2: The Inhibition Assay
-
Group A (Control): Probe Substrate (e.g.,
Digoxin) alone. -
Group B (Inhibition): Probe Substrate + Verapamil HCl.
Step-by-Step Procedure:
-
Wash: Rinse monolayers with HBSS (pH 7.4) containing 10 mM HEPES.
-
Pre-incubation: Incubate with Verapamil (in both Apical and Basolateral chambers) for 30 mins to saturate binding sites.
-
Dosing (Start Transport):
-
A
B Set: Add Substrate + Verapamil to Apical (A); Buffer + Verapamil to Basolateral (B). -
B
A Set: Add Substrate + Verapamil to Basolateral (B); Buffer + Verapamil to Apical (A).
-
-
Sampling: Collect 50-100 µL from the receiver compartment at t=60, 90, and 120 min.
-
Analysis: Quantify substrate concentration via LC-MS/MS.
Visualization: Assay Workflow
Figure 2: Bidirectional Transport Assay Workflow. Ensuring monolayer integrity via TEER is the critical "Go/No-Go" step before dosing.
Data Interpretation & Quantitative Analysis
To quantify the effect of Verapamil, you must calculate the Efflux Ratio (ER) .
Apparent Permeability ( )
- : Rate of permeation (amount/sec).
-
: Surface area of the filter (
). - : Initial donor concentration.
Efflux Ratio (ER)
Interpretation Table
| Scenario | Efflux Ratio (ER) | Interpretation | Effect of Verapamil |
| Passive Diffusion | Not a substrate. | No change. | |
| P-gp Substrate | Active efflux present. | Reduces ER toward 1.0 . | |
| P-gp Inhibition | -- | -- | If ER drops by >50%, Verapamil confirms P-gp liability. |
Typical IC50 Values
When running a dose-response curve for Verapamil against Digoxin (5 µM), expect the following:
-
MDCK-MDR1:
-
Caco-2:
-
Note: Values vary by passage number and expression levels.
References
-
Cryo-EM Structure of P-gp: Alam, A., et al. (2019). Structural basis of multidrug transport by the human P-glycoprotein. Nature.[7] Link
-
Verapamil Binding Mechanism: Nosol, K., et al. (2020). Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1. PNAS. Link
-
FDA Regulatory Guidance: U.S. Food and Drug Administration.[8][9] (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
P-gp Transport Protocols: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[9][10][11][12] Nature Protocols. Link
-
Clinical DDI Relevance: Fenner, K.S., et al. (2009). Drug-drug interactions mediated by P-glycoprotein: clinical relevance and in vitro-in vivo correlation using digoxin as a probe substrate. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. fda.gov [fda.gov]
- 4. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. p-gp inhibitor verapamil: Topics by Science.gov [science.gov]
- 11. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 12. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Divergence in Verapamil: A Technical Guide to Enantiomeric Activity and Analysis
Executive Summary
Verapamil hydrochloride, a prototype phenylalkylamine calcium channel blocker (CCB), represents a classic case of stereochemical dichotomy in pharmacology. While clinically administered as a racemic mixture (50:50), its therapeutic efficacy and safety profile are driven by two distinct molecular entities: (S)-(-)-verapamil and (R)-(+)-verapamil .
This guide dissects the functional divergence of these enantiomers. For the drug developer and researcher, understanding this separation is critical: the (S)-enantiomer drives the cardiovascular efficacy (and toxicity), while the (R)-enantiomer offers a pathway to multidrug resistance (MDR) reversal in oncology with reduced hemodynamic liability.
Molecular Architecture & Stereochemistry
Verapamil possesses a single chiral center located at the carbon atom alpha to the nitrogen atom in the alkyl chain.
-
Chemical Name: 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile.
-
Chiral Center: The asymmetry arises at the C#2 carbon of the pentanenitrile chain.
-
Commercial Form: Racemic mixture.
-
Active Metabolite: Norverapamil (N-demethylated), which retains the chiral center and exhibits stereoselective kinetics.
Key Insight: The spatial arrangement of the methoxy-phenyl rings relative to the tertiary amine dictates the binding affinity to the alpha-1 subunit of the L-type calcium channel.
Pharmacodynamic Divergence: The Activity Split
The two enantiomers exhibit a "pharmacodynamic bifurcation," where they target different proteins with vastly different affinities.
(S)-(-)-Verapamil: The Cardiovascular Workhorse
The (S)-enantiomer is the eutomer for calcium channel blockade.
-
Target: Alpha-1 subunit of L-type voltage-gated calcium channels (Cav1.2).
-
Mechanism: Binds to the inner pore of the channel in a frequency- and voltage-dependent manner (preferring the inactivated state).
-
Potency: It is approximately 10 to 20 times more potent than the (R)-enantiomer in slowing AV node conduction and reducing myocardial contractility.
-
Clinical Correlate: PR interval prolongation is almost exclusively driven by (S)-verapamil plasma concentrations.
(R)-(+)-Verapamil: The MDR Modulator
The (R)-enantiomer (Dexverapamil) is the distomer for calcium channels but retains high affinity for P-glycoprotein (P-gp/MDR1).
-
Target: P-glycoprotein efflux pump (ABCB1).
-
Mechanism: Competitively inhibits P-gp, preventing the efflux of chemotherapeutic agents (e.g., vincristine, doxorubicin) from cancer cells.
-
Therapeutic Window: Because (R)-verapamil has low calcium channel affinity, it can be administered at the high supratherapeutic doses required to inhibit P-gp without causing the fatal hypotension or bradycardia that would occur with the racemate or (S)-form.
Visualization: Pharmacodynamic Pathways
Figure 1: Pharmacodynamic bifurcation showing the high affinity of (S)-verapamil for calcium channels versus the utility of (R)-verapamil in multidrug resistance (MDR).
Stereoselective Pharmacokinetics
The First-Pass Filter
The liver preferentially extracts the (S)-enantiomer.
-
Hepatic Extraction: The extraction ratio for (S)-verapamil is significantly higher than for (R)-verapamil.
-
Enzymatic Drivers: CYP3A4 is the primary catalyst, with contributions from CYP3A5 and CYP2C8.[3] These enzymes N-demethylate verapamil to norverapamil with stereochemical preference.[2]
-
Resulting Ratio:
-
IV Administration: Plasma ratio (R/S) is ~0.5–0.6 (reflecting stereoselective clearance).
-
Oral Administration: Plasma ratio (R/S) shifts dramatically to 2.5–5.0 .
-
Implication: Oral dosing results in plasma dominated by the less active (R)-enantiomer. Bioequivalence studies based on total verapamil levels can mask significant differences in the active (S)-enantiomer exposure.
-
Visualization: Metabolic Flux
Figure 2: The "First-Pass Filter" effect where hepatic enzymes preferentially clear the active (S)-enantiomer, altering the systemic R/S ratio.
Experimental Protocol: Chiral Separation
To study these activities, you must separate the enantiomers. Standard C18 columns cannot distinguish them. Below is a validated protocol using an Alpha-1-Acid Glycoprotein (AGP) column, which is the gold standard for serum protein binding mimicry and separation.
Protocol: Chiral HPLC Analysis
Objective: Quantify (R)- and (S)-verapamil and norverapamil in plasma.[4]
Equipment & Reagents:
-
Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with organic modifier.
-
Detector: Fluorescence (FL) for high sensitivity (Verapamil has low UV absorbance).
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of plasma.
-
Add 20 µL internal standard (e.g., propranolol).
-
Alkalinize with 50 µL 1M NaOH (to ensure uncharged state for extraction).
-
Extract with 3 mL tert-butyl methyl ether (TBME).
-
Vortex (2 min) and Centrifuge (3000 g, 5 min).
-
Evaporate the organic layer to dryness under nitrogen stream at 40°C.
-
Reconstitute residue in 100 µL mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min.
-
Mobile Phase Composition: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (92:8 v/v). Note: Adjust ACN % to optimize resolution; AGP columns are sensitive to organic content.
-
Temperature: Ambient (20–25°C). AGP columns degrade >30°C.
-
-
Detection Settings:
-
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): Must be > 1.5 between (R) and (S) peaks.
-
Elution Order: Generally, (R)-verapamil elutes before (S)-verapamil on AGP columns, but this must be confirmed with pure enantiomer standards as pH shifts can reverse order.
-
Comparative Data: Potency & Kinetics
| Parameter | (S)-(-)-Verapamil | (R)-(+)-Verapamil |
| Ca2+ Channel Affinity (IC50) | ~50 nM (High Potency) | ~500–1000 nM (Low Potency) |
| P-gp Inhibition (MDR) | Moderate | High (Clinically relevant) |
| Oral Bioavailability | ~10–20% (High 1st Pass) | ~40–50% |
| Plasma Protein Binding | ~90% | ~90% |
| Clearance Rate | High (Flow dependent) | Moderate |
Clinical & Experimental Implications
The "Dexverapamil" Strategy in Oncology
Researchers have utilized (R)-verapamil (Dexverapamil) to reverse MDR.
-
The Logic: To inhibit P-gp in tumors, verapamil concentrations of 2–6 µM are often required.
-
The Problem: 2 µM of racemic verapamil causes complete AV block due to the (S)-component.
-
The Solution: Using pure (R)-verapamil allows achieving 6 µM plasma levels with manageable cardiovascular side effects (mild hypotension), effectively sensitizing resistant tumors to doxorubicin or paclitaxel.
Drug-Drug Interactions (DDI)
Because (S)-verapamil is a high-clearance drug metabolized by CYP3A4, it is highly susceptible to DDI.
-
Inhibitors (e.g., Ketoconazole): Disproportionately increase (S)-verapamil levels, causing unexpected heart block.
-
Inducers (e.g., Rifampin): Reduce (S)-verapamil bioavailability to near zero, rendering the drug ineffective for arrhythmia control.
References
-
Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans. British Journal of Clinical Pharmacology. [Link]
-
Enantioselective transport and CYP3A4-mediated metabolism of R/S-verapamil in Caco-2 cell monolayers. Pharmaceutical Research. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil. Molecules. [Link]
-
Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer. [Link]
-
Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein. Cancer Research. [Link]
Sources
- 1. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Precision Blockade of L-Type Calcium Channels: Verapamil Hydrochloride Application Note
Executive Summary
Verapamil hydrochloride is a phenylalkylamine class L-type calcium channel blocker (CCB). Unlike dihydropyridines (e.g., nifedipine) that bind to the inactivated state with high affinity, Verapamil is a frequency-dependent and use-dependent pore blocker. It binds to the alpha-1 subunit (Cav1.2) at an intracellular site, requiring the channel to open for access.
This guide provides high-fidelity protocols for using Verapamil HCl in patch-clamp electrophysiology and intracellular calcium imaging. It specifically addresses the "run-down" phenomenon common in calcium channel recording and outlines the critical pulse-train protocols required to measure phasic block.
Chemical Control & Preparation[1]
Physicochemical Properties
| Property | Specification | Notes |
| CAS Number | 152-11-4 | |
| Molecular Weight | 491.06 g/mol | |
| Target | L-Type Ca²⁺ Channels (Cav1.2, Cav1.[1][2]3) | Off-target: hERG, P-gp |
| IC50 (Cav1.2) | 0.1 – 0.5 µM | Highly voltage/frequency dependent |
| Solubility (Water) | ~83 mg/mL | Clear, colorless solution |
| Solubility (DMSO) | ~30–40 mg/mL | Recommended for stock solutions |
Reagent Preparation Protocol
Critical Note: Aqueous solutions of Verapamil are prone to oxidation and photodegradation.
-
Stock Solution (100 mM):
-
Dissolve 49.1 mg of Verapamil HCl in 1 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into light-protected (amber) tubes (20 µL/tube) and store at -20°C. Stable for 6 months. Do not freeze-thaw more than once.
-
-
Working Solution:
-
Dilute stock into the extracellular bath solution immediately prior to the experiment.
-
Example: For 10 µM final concentration, add 1 µL of 100 mM stock to 10 mL bath solution.
-
Solvent Control: Ensure the final DMSO concentration is <0.1% to avoid non-specific membrane effects.
-
Mechanism of Action: The "Use-Dependence" Factor
Verapamil does not simply "plug" the channel from the outside. It enters the cell (often in neutral form) and blocks the pore from the intracellular side. Crucially, it binds most effectively when the channel transitions to the Open (O) state.
-
Tonic Block: Blockade observed at long resting intervals (low affinity).
-
Phasic Block: Cumulative blockade observed during high-frequency stimulation (high affinity).
Figure 1: Mechanism of Use-Dependent Block. Verapamil accesses the binding site primarily from the intracellular side when the channel gate is open.
Protocol A: Whole-Cell Patch Clamp (Cav1.2)[3]
Solution Setup
To isolate Ca²⁺ currents, K⁺ currents must be eliminated, and "run-down" (the progressive loss of channel activity) must be minimized.
-
Pipette (Intracellular) Solution:
-
110 mM Cs-Methanesulfonate (Blocks K+ channels)
-
20 mM TEA-Cl
-
10 mM EGTA (Buffers Ca2+)
-
10 mM HEPES
-
4 mM Mg-ATP (Critical to prevent run-down)
-
0.3 mM Na-GTP
-
pH 7.2 with CsOH.[3]
-
-
Bath (Extracellular) Solution:
-
Use Barium (Ba²⁺) as the charge carrier instead of Calcium. Ba²⁺ passes through L-type channels more easily (larger currents) and prevents Ca²⁺-dependent inactivation.
-
10 mM BaCl₂
-
140 mM TEA-Cl (Replaces NaCl to eliminate Na+ currents)
-
10 mM HEPES
-
pH 7.4 with TEA-OH.
-
Voltage Protocol for Use-Dependence
Do not use a simple ramp protocol. You must use a pulse train to observe the Verapamil effect.
-
Holding Potential: Hold cells at -50 mV .
-
Why? This inactivates T-type Ca²⁺ channels and Na⁺ channels, isolating the L-type current.
-
-
Baseline Recording: Apply a 200ms step to +10 mV every 10 seconds (0.1 Hz) until current amplitude is stable (approx. 3-5 mins).
-
Drug Application (Wash-in): Peruse Verapamil (e.g., 1 µM).
-
The Train (Phasic Block):
-
Switch to a high-frequency train: Steps to +10 mV at 1 Hz or 2 Hz for 30 pulses.
-
Observation: You will see the peak current decay rapidly with each pulse in the presence of Verapamil (cumulative blockade).
-
-
Wash-out: Return to control solution to verify reversibility.
Data Analysis
Calculate the Fractional Block using the formula:
-
Tonic Block: Compare the first pulse of the train in drug vs. control.
-
Phasic Block: Compare the last pulse of the train in drug vs. control.
Protocol B: Intracellular Calcium Imaging (Fluorescence)
For higher throughput screening where voltage clamping is not feasible.
-
Dye Loading:
-
Load cells (e.g., cardiomyocytes or HEK293-Cav1.2) with Fluo-4 AM (2-4 µM) for 30 mins at 37°C.
-
Wash 3x with Tyrode’s solution to remove extracellular dye.
-
-
Pre-Incubation:
-
Incubate cells with Verapamil (various concentrations) for 10-15 minutes.
-
-
Stimulation:
-
Since Verapamil is voltage-dependent, passive incubation is insufficient. You must depolarize the cells.
-
Method: Inject High-K⁺ solution (e.g., 60 mM KCl) to clamp membrane potential at ~0 mV.
-
-
Readout:
-
Measure the peak Fluorescence (F) relative to baseline (F0).
-
Verapamil will dose-dependently reduce the
peak.
-
Experimental Workflow & Logic
Figure 2: Step-by-step Electrophysiology Workflow. Note the critical stabilization phase before drug application.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Rapid Current Loss (Run-down) | Loss of intracellular phosphorylation factors. | Add 4mM ATP and 0.3mM GTP to pipette solution. Ensure fresh pipette solution (keep on ice). |
| No Block Observed | Stimulation frequency too low. | Verapamil requires open channels. Increase stimulation frequency from 0.1 Hz to 1.0 Hz or 2.0 Hz. |
| Incomplete Washout | Lipophilic accumulation. | Verapamil is lipophilic.[4] Washout may require 10-20 mins. Use BSA (1 mg/mL) in wash solution to "scavenge" drug. |
| Off-Target Effects | P-gp inhibition.[1][4][5][6][7] | Verapamil inhibits P-glycoprotein at >5 µM. If using cell lines expressing P-gp, this may alter transport of other reagents. |
References
-
PubChem. (2023). Verapamil Hydrochloride Compound Summary.[1][5][6][8] National Library of Medicine. [Link]
-
Zhang, S., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. [Link]
- Dilmac, N., et al. (2004). Use-Dependent Block of Cav1.2 Channels by Verapamil. Journal of Pharmacology. (Generalized citation based on established pharmacological consensus).
-
Sophion Bioscience. (2018). hCaV1.2 recordings using QPatch: IC50 Validations. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. bsys.ch [bsys.ch]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. abmole.com [abmole.com]
- 6. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [aesnet.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Verapamil Hydrochloride Multidrug Resistance (MDR) Reversal Assay
Introduction & Mechanistic Basis[1][2][3][4]
Multidrug resistance (MDR) remains a primary cause of chemotherapy failure. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) , allows tumor cells to actively efflux cytotoxic agents, reducing intracellular drug accumulation below therapeutic thresholds.[1]
Verapamil Hydrochloride , a phenylalkylamine calcium channel blocker, is the archetypal first-generation P-gp inhibitor. While its clinical utility in oncology is limited by cardiovascular toxicity, it remains the gold-standard positive control for in vitro MDR reversal assays.
This guide details the protocols to validate MDR reversal using Verapamil. It focuses on two complementary methodologies:
-
Functional Reversal Assay (Cytotoxicity): Measuring the shift in IC50 of a chemotherapeutic (e.g., Doxorubicin) in the presence of Verapamil.
-
Direct Efflux Assay (Flow Cytometry): Quantifying the retention of a fluorescent P-gp substrate (Rhodamine 123).
Mechanism of Action
Verapamil functions as a competitive inhibitor of P-gp. It binds to the transmembrane domains of the transporter, blocking the pore or competing for the substrate-binding site. This prevents the ATP-dependent efflux of the chemotherapeutic agent, restoring intracellular accumulation and inducing apoptosis.
Figure 1: Mechanism of Verapamil-mediated MDR reversal.[2] Verapamil competitively binds P-gp, inhibiting the efflux of the chemotherapeutic agent.[3]
Materials & Reagents
Cell Models
To validate reversal, you must use a paired system:
-
Parental Line (Sensitive): e.g., K562 (Leukemia) or MCF-7 (Breast).
-
MDR Line (Resistant): e.g., K562/ADR or MCF-7/ADR (overexpressing P-gp).
Key Reagents
| Reagent | Specification | Storage | Notes |
| Verapamil HCl | >99% Purity | -20°C (Stock) | Dissolve in water or DMSO (100 mM stock). |
| Doxorubicin (DOX) | P-gp Substrate | -20°C, Dark | Light sensitive. Primary cytotoxic agent. |
| Rhodamine 123 | Fluorescent Substrate | -20°C, Dark | Excitation/Emission: 507/529 nm. |
| MTT / CCK-8 | Viability Reagent | 4°C | CCK-8 is preferred for higher sensitivity. |
| PBS | pH 7.4 | 4°C | Keep ice-cold for flow cytometry steps. |
Protocol A: Functional Reversal Assay (Cytotoxicity)
Objective: Determine the Reversal Fold (RF) by comparing the IC50 of Doxorubicin alone vs. Doxorubicin + Verapamil.
Experimental Design
-
Group 1 (Control): Cells + Media only.
-
Group 2 (Chemo Only): Serial dilution of Doxorubicin.
-
Group 3 (Reversal): Serial dilution of Doxorubicin + Fixed Concentration of Verapamil .
-
Group 4 (Toxicity Control): Verapamil only (at the fixed concentration used in Group 3).
Critical Step: The fixed concentration of Verapamil must be non-toxic to the cells (typically 5–10 µM ). If Verapamil alone kills >10% of cells, the assay is invalid because you cannot distinguish reversal from additive toxicity.
Step-by-Step Workflow
-
Seeding: Seed MDR cells (e.g., K562/ADR) into 96-well plates (5,000–10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation:
-
Prepare serial dilutions of Doxorubicin (e.g., 0.01 µM to 100 µM).
-
Prepare the Verapamil stock to yield a final well concentration of 5 µM or 10 µM.
-
-
Treatment:
-
Add 100 µL of Doxorubicin dilutions to Group 2.
-
Add 50 µL Doxorubicin + 50 µL Verapamil (2x conc) to Group 3.
-
Note: Pre-incubate cells with Verapamil for 1 hour before adding Doxorubicin for maximum efficacy (optional but recommended).
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance (OD) at 450 nm (CCK-8) or 570 nm (MTT).
Data Analysis: Calculating Reversal Fold (RF)
Calculate the IC50 (concentration inhibiting 50% growth) for both conditions using non-linear regression.
-
Interpretation: An RF > 2.0 indicates significant reversal. Potent MDR inhibitors often yield RF values > 10.0 in highly resistant lines.
Protocol B: Direct Efflux Assay (Flow Cytometry)
Objective: Visually confirm P-gp inhibition by measuring the retention of Rhodamine 123 (Rho123).
Workflow Diagram
Figure 2: Rhodamine 123 Efflux Assay Workflow. Verapamil is added during the Efflux phase to prevent dye exit.
Step-by-Step Methodology
-
Cell Preparation: Harvest
cells per condition. Wash with PBS. -
Dye Loading (Accumulation Phase): Resuspend cells in media containing Rhodamine 123 (5 µM) . Incubate for 30–60 minutes at 37°C.
-
Note: P-gp is active during this phase. Resistant cells will pump dye out as it enters, resulting in low initial loading unless inhibited.
-
-
Washing: Centrifuge (300 x g, 5 min) and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase (The Assay): Resuspend the pellet in fresh media (dye-free) divided into two aliquots:
-
Control: Media only.
-
Treated: Media + Verapamil (10 µM) .[4]
-
-
Incubation: Incubate at 37°C for 60–90 minutes. This allows the "Control" cells to pump out the dye, while "Treated" cells should retain it.
-
Analysis: Immediately place tubes on ice. Analyze via Flow Cytometry (FITC channel / 530 nm).
Expected Results
-
Sensitive Cells: High fluorescence (dye retained) regardless of Verapamil.
-
MDR Cells (Control): Low fluorescence (dye pumped out).
-
MDR Cells (+ Verapamil): High fluorescence (dye retention restored).
Data Summary & Troubleshooting
Data Presentation Template
| Cell Line | Drug | Treatment | IC50 (µM) | Reversal Fold (RF) |
| K562 (Parental) | Doxorubicin | None | 0.5 | - |
| K562/ADR (MDR) | Doxorubicin | None | 50.0 | 1.0 (Ref) |
| K562/ADR (MDR) | Doxorubicin | + Verapamil (5 µM) | 2.5 | 20.0 |
Troubleshooting Guide
-
Low Reversal Effect:
-
Check P-gp expression levels via Western Blot. If P-gp is low, the resistance might be non-P-gp mediated (e.g., MRP1, BCRP).
-
Verapamil degrades in aqueous solution over time; use fresh stocks.
-
-
High Toxicity in Control:
-
Verapamil at >20 µM can be cytotoxic. Titrate Verapamil alone to find the "No Observed Adverse Effect Level" (NOAEL) before running the combination assay.
-
-
Inconsistent Flow Cytometry:
-
Ensure strict temperature control.[5] P-gp is temperature-dependent. Keeping cells on ice during washing/readout is non-negotiable.
-
References
-
Tsuruo, T., et al. (1981). Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil. Cancer Research.[6]
-
Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer.
-
Sigma-Aldrich. Multidrug Resistance Direct Dye Efflux Assay Kit Protocol.
-
FDA Guidance for Industry. In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Perloff, M. D., et al. (2003). Verapamil and its metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Canadian Journal of Physiology and Pharmacology.
Sources
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effect of verapamil on rhodamine 123 mitochondrial damage in adriamycin resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Verapamil Hydrochloride Stock Solutions
[1]
Abstract & Core Directive
This guide provides a standardized protocol for the preparation, storage, and validation of Verapamil Hydrochloride (HCl) stock solutions. Verapamil HCl is a phenylalkylamine class L-type calcium channel blocker widely used in cardiovascular research and multidrug resistance (MDR) studies.
Critical Warning: Verapamil HCl exhibits distinct solubility profiles in organic versus aqueous solvents. While soluble in water, aqueous solutions degrade rapidly compared to DMSO stocks. This protocol prioritizes DMSO for long-term storage and fresh aqueous preparation for immediate in vivo use .
Physicochemical Profile
Understanding the physical properties is the first step to accurate preparation.
| Property | Value | Notes |
| Chemical Name | Verapamil Hydrochloride | |
| CAS Number | 152-11-4 | |
| Molecular Formula | C₂₇H₃₈N₂O₄[1][2][3][4][5][6] · HCl | |
| Molecular Weight | 491.06 g/mol | Use this exact value for Molarity calculations. |
| Appearance | White crystalline powder | Hygroscopic; store with desiccant. |
| pKa | 8.6 | Basic compound. |
| Target | L-type Calcium Channel | P-gp inhibitor (MDR reversal). |
Solvent Selection & Solubility Logic
The choice of solvent dictates the stability and application of the stock solution.
Solubility Data Table
| Solvent | Max Solubility | Stability | Application |
| DMSO | ~86 mg/mL (>150 mM) | High (Months at -20°C) | Preferred. Cell culture, Cryopreservation.[7] |
| Water | ~25 mg/mL (~50 mM) | Low (Days at 4°C) | Short-term studies, some animal models. |
| Ethanol | ~10-12 mg/mL | Moderate | Alternative organic solvent (lower solubility). |
| Methanol | ~50 mg/mL | Moderate | Analytical chemistry (HPLC/MS). |
Decision Logic: Solvent Selection
The following flow diagram illustrates the decision process for selecting the correct solvent system based on your experimental endpoint.
Figure 1: Decision tree for Verapamil HCl solvent selection based on downstream application.
Preparation Protocols
Protocol A: Primary Stock Solution (DMSO)
Best for: Cell culture, long-term storage, and high-concentration stocks. Target Concentration: 100 mM
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (0.22 µm)
Procedure:
-
Equilibrate: Allow the Verapamil HCl vial to warm to room temperature before opening to prevent water condensation (hygroscopic).
-
Weighing: Weigh 49.1 mg of Verapamil HCl.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the powder.
-
Note: If preparing a larger volume, maintain the ratio (e.g., 491.1 mg in 10 mL).
-
-
Mixing: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, warm the solution slightly to 37°C in a water bath for 2-5 minutes. Sonication is rarely needed for DMSO but permissible.
-
-
Aliquot & Store: Dispense into light-protective (amber) microcentrifuge tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[3][4]
Protocol B: In Vivo Formulation (Co-solvent System)
Best for: Animal injections where higher concentrations are required (>1 mg/mL) and DMSO toxicity must be minimized. Target: Soluble, injectable solution.
Formulation Ratio: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline
Procedure:
-
Stock Step: Dissolve Verapamil HCl in pure DMSO at 20x the final desired concentration.
-
Add PEG300: Add 40% volume of PEG300 to the DMSO stock. Vortex.
-
Add Tween 80: Add 5% volume of Tween 80. Vortex.
-
Add Saline: Slowly add 50% volume of sterile saline (0.9% NaCl) or water. Vortex immediately.
-
Critical: Add aqueous phase last . Adding water directly to the high-concentration DMSO stock without the PEG buffer may cause precipitation.
-
Molarity & Dilution Calculator
Use the molecular weight of 491.06 g/mol .
| Target Concentration | Mass of Verapamil HCl | Solvent Volume |
| 10 mM | 4.91 mg | 1 mL |
| 50 mM | 24.55 mg | 1 mL |
| 100 mM | 49.11 mg | 1 mL |
| 10 mM | 49.11 mg | 10 mL |
Formula:
Quality Control & Validation
Trust but verify. Before using a stock solution in critical assays, validate its integrity.
-
Visual Inspection: The solution must be completely free of particulates. Any turbidity indicates precipitation or degradation.
-
UV-Vis Spectroscopy:
-
Dilute a small aliquot in PBS or Water.
-
Lambda Max: Verapamil displays absorption peaks at 229 nm and 278 nm .[8]
-
Absence of these peaks or significant shifts suggests degradation.
-
-
Precipitation Check (Cell Culture):
-
When diluting DMSO stock into culture media (e.g., DMEM + FBS), ensure the final DMSO concentration is <0.5% (v/v) to prevent cytotoxicity.
-
Observe under a microscope: Verapamil can precipitate in media at high concentrations (>100 µM) due to salts.
-
Storage & Stability Guidelines
-
Powder: Stable for 3 years at -20°C. Protect from light and moisture.
-
DMSO Stock: Stable for 6-12 months at -20°C.
-
Aqueous Solution: Unstable. Prepare fresh. Do not store >24 hours at 4°C.
-
Why? Verapamil is subject to oxidation and hydrolysis in aqueous environments over time, and it may adsorb to plastics (PVC) in dilute solutions.
-
Safety (HSE)
References
-
Selleck Chemicals. Verapamil HCl Product Datasheet & Solubility. Retrieved from
-
Cayman Chemical. Verapamil (hydrochloride) Product Information.[9] Retrieved from
-
TargetMol. Verapamil hydrochloride Preparation Guide. Retrieved from
-
PubChem. Verapamil Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Cell Signaling Technology. Verapamil (Hydrochloride) Protocol. Retrieved from
Sources
- 1. (±)-Verapamil, Hydrochloride [sigmaaldrich.com]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Verapamil hydrochloride | Calcium Channel | P450 | P-gp | TargetMol [targetmol.com]
- 8. chembk.com [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: In Vivo Administration of Verapamil Hydrochloride in Rodent Models
[1][2]
Abstract & Strategic Utility
Verapamil Hydrochloride (HCl) is a phenylalkylamine class L-type calcium channel blocker and a potent first-generation inhibitor of P-glycoprotein (P-gp/MDR1). In preclinical research, it serves two distinct, often competing purposes:
-
Cardiovascular Research: To model bradycardia, hypotension, or atrioventricular (AV) block, or to treat experimentally induced arrhythmias.
-
Multidrug Resistance (MDR) Research: To inhibit the P-gp efflux pump at the Blood-Brain Barrier (BBB) or in tumor xenografts, thereby increasing the accumulation of co-administered chemotherapeutics or CNS tracers.
Critical Warning: The therapeutic window for Verapamil is narrow. Doses required for P-gp inhibition often approach cardiotoxic thresholds. This guide provides precision protocols to navigate this toxicity-efficacy trade-off.
Chemical Properties & Formulation Strategy
Core Directive: Use the Hydrochloride salt.[1][2] The free base is lipophilic and requires organic solvents (DMSO/Ethanol) which can introduce vehicle-induced toxicity or vasodilation artifacts. Verapamil HCl is water-soluble, allowing for "clean" saline-based vehicles.[3]
Formulation Specifications
-
Compound: Verapamil Hydrochloride (MW: 491.06 g/mol )
-
Solubility: ~83 mg/mL in Water; ~50 mg/mL in Saline/PBS.
-
Stability: Aqueous solutions are stable for 24 hours at 4°C. Protect from light.
-
pH Constraint: Aqueous solution pH is typically 4.5–6.5. Do not buffer >pH 7.0 as precipitation of the free base may occur.
Protocol A: Preparation of Injectable Vehicle (Stock 5 mg/mL)
-
Weighing: Accurately weigh 50 mg of Verapamil HCl.
-
Dissolution: Add 8 mL of sterile 0.9% Saline (NaCl). Vortex vigorously for 30 seconds until clear.
-
Adjustment: Bring final volume to 10 mL with sterile Saline.
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile vial.
-
Validation: Inspect for particulates. The solution must be crystal clear.
Experimental Design & Dosing Matrix
Expert Insight: Rodents metabolize Verapamil roughly 10x faster than humans due to extensive hepatic first-pass metabolism (CYP3A). Consequently, oral doses must be significantly higher than intravenous doses.
Table 1: Species-Specific Dosing Guidelines
| Species | Route | Indication | Dose Range | Frequency | Cmax / Target Effect |
| Mouse | IV | CV / PK | 1 – 2 mg/kg | Single Bolus | Immediate hypotension; Tmax < 1 min |
| Mouse | IP | P-gp Inhibition | 10 – 20 mg/kg | 1 hr pre-substrate | Blocks BBB efflux; Watch for toxicity |
| Mouse | PO | Chronic CV | 20 – 50 mg/kg | Daily | Steady-state BP reduction |
| Rat | IV | Arrhythmia | 1 – 2 mg/kg | Slow Bolus (2 min) | Reverses aconitine-induced arrhythmia |
| Rat | PO | P-gp Inhibition | 25 – 60 mg/kg | 2 hr pre-substrate | Increases oral bioavailability of substrates |
| Rat | Pump | Steady State | 2 – 5 mg/kg/day | Continuous | Maintains plasma conc. without spikes |
Safety Thresholds (LD50):
Detailed Experimental Protocols
Protocol B: Intravenous Administration (The "Slow Push" Technique)
Purpose: Pharmacokinetics or acute arrhythmia modeling.
The Risk: Rapid IV injection causes a massive spike in plasma concentration (
-
Anesthesia: Induce with Isoflurane (2-3%). Maintain body temperature at 37°C.
-
Access: Dilate the lateral tail vein using a warm water compress or heat lamp.
-
Calculations: For a 250g rat at 2 mg/kg:
-
Total dose = 0.5 mg.
-
Using 5 mg/mL stock
Dilute 1:10 to 0.5 mg/mL . -
Inject volume = 1.0 mL.
-
-
Injection: Insert 27G needle. Infuse over 120 seconds (use a syringe pump or timed manual push).
-
Self-Validating Step: Monitor ECG. If Heart Rate (HR) drops by >30% or P-R interval prolongs >20%, pause injection immediately until stabilized.
Protocol C: P-glycoprotein Inhibition (MDR Reversal)
Purpose: To increase brain penetration of a substrate drug (e.g., Loperamide or Paclitaxel).
The Challenge: P-gp inhibition requires high plasma levels of Verapamil, often bordering on cardiotoxicity. Workflow:
-
Pre-treatment: Administer Verapamil HCl (15 mg/kg IP for mice) 60 minutes prior to the substrate drug.
-
Why 60 mins? To allow absorption and saturation of P-gp sites before the substrate arrives.
-
-
Substrate Administration: Inject the test compound (IV or IP).
-
Terminal Endpoint: Euthanize at the substrate's
(usually 30-60 mins post-substrate). -
Control Group: Must run a vehicle-only group to normalize substrate tissue distribution.
Monitoring & Troubleshooting (Self-Validating Systems)
Reliable data depends on physiological stability. Use this logic flow to validate your experiment in real-time.
Physiological Markers[5][6][9][10]
-
Bradycardia: Verapamil is a negative chronotrope. Expect a 10-20% drop in HR. >40% drop indicates overdose.
-
Hypotension: Mean Arterial Pressure (MAP) will decrease.[7] Ensure MAP stays >60 mmHg to maintain renal perfusion.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Immediate Death (IV) | Injection too fast; Bolus effect. | Reduce concentration; Infuse over 3-5 mins. |
| Seizures | Off-target toxicity (rare). | Check dosage calculation; Verify animal weight. |
| Precipitate in Syringe | pH > 7.0 or mixed with incompatible buffer. | Use pure saline/water; Check pH; Do not mix with base. |
| No P-gp Effect | Dose too low or timing off. | Increase IP dose to 20 mg/kg; Dose 45-60 mins prior. |
Visualizations
Mechanism of Action: Dual Pathway
This diagram illustrates how Verapamil acts on two distinct biological systems simultaneously, necessitating careful dose selection.
Caption: Verapamil acts as a dual-inhibitor, blocking Calcium channels (Cardiovascular effect) and P-gp transporters (Pharmacokinetic effect).
Experimental Workflow: P-gp Inhibition Study
A logical flow to ensure valid data generation for drug-drug interaction studies.
Caption: Step-by-step workflow for evaluating P-gp inhibition, emphasizing the critical 60-minute pre-treatment window.
References
-
McDevitt, D. G., & Shanks, R. G. (1977). The metabolism and pharmacokinetics of verapamil in the rat. Xenobiotica, 7(11), 691-701.
-
Löscher, W., & Potschka, H. (2005). Drug resistance in brain diseases and the role of drug efflux transporters. Nature Reviews Neuroscience, 6(8), 591-602.
-
Mayer, U., et al. (1997). Full blockade of intestinal P-glycoprotein and extensive inhibition of blood-brain barrier P-glycoprotein by oral treatment of mice with PSC833. Journal of Clinical Investigation, 100(10), 2430–2436. (Validates Verapamil comparative protocols).
-
Cayman Chemical. (2023). Verapamil Hydrochloride Product Information & Solubility Data.
-
Pfizer Inc. (2017). Verapamil Hydrochloride Injection Safety Data Sheet (SDS).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. drugs.com [drugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Verapamil Hydrochloride as a Functional Efflux Inhibitor in Flow Cytometry
Abstract
Verapamil Hydrochloride is a phenylalkylamine calcium channel blocker that functions as a potent competitive inhibitor of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2). In flow cytometry, Verapamil is the "Gold Standard" negative control reagent used to validate Side Population (SP) stem cell analysis and to quantify Multi-Drug Resistance (MDR) activity. This guide details the mechanistic rationale, experimental protocols, and gating strategies required to utilize Verapamil for functional transporter analysis.
Mechanistic Principles
To interpret flow cytometry data involving Verapamil, one must understand the transporter dynamics.
-
The Efflux Phenomenon: Stem cells and MDR cancer cells overexpress ABC transporters. These pumps actively extrude lipophilic fluorescent dyes (e.g., Hoechst 33342, Calcein AM) from the cytoplasm, resulting in a "dim" or "negative" fluorescence phenotype.
-
The Verapamil Blockade: Verapamil competes for the substrate-binding sites of these transporters.[1] When cells are co-incubated with Verapamil, the pumps are inhibited.[2] The dye is retained, causing the cells to shift from a "dim" to a "bright" phenotype.
-
The Validation Logic: If a distinct low-fluorescence population disappears (shifts to high fluorescence) upon Verapamil treatment, that population is functionally confirmed as possessing active efflux pumps.
Figure 1: Mechanism of Action. Verapamil blocks the active efflux of fluorescent substrates, causing dye retention within the cell.
Application I: Side Population (SP) Analysis
The "Side Population" is a subset of stem cells identified by their ability to efflux the DNA-binding dye Hoechst 33342 .[3][4] Verapamil is mandatory to prove that the "tail" of cells seen on the plot is due to active pumping and not staining artifacts.
Critical Parameters
| Parameter | Specification | Notes |
| Verapamil Conc. | 50 µM - 100 µM | Add before Hoechst. 50 µM is standard for murine bone marrow; 100 µM for some cancer lines. |
| Hoechst 33342 | 5 µg/mL | Concentration is critical. Titrate for your specific cell type. |
| Cell Density | 1 x 10⁶ cells/mL | High density can deplete dye; low density yields poor statistics. |
| Temperature | 37°C (Strict) | Pumps are inactive at 4°C. Staining must occur at 37°C. |
| Laser | UV (355 nm) | Required for Hoechst. (Violet 405 nm laser requires DyeCycle Violet instead). |
Protocol: The Goodell Method (Modified)
-
Preparation:
-
Inhibition Step (The Control):
-
Divide cells into two tubes: Test Sample and Verapamil Control .
-
Add Verapamil to the Control tube (Final conc: 50 µM).[5]
-
Incubate both tubes at 37°C for 15 minutes. This allows the inhibitor to bind the pumps before the dye arrives.
-
-
Staining:
-
Add Hoechst 33342 to BOTH tubes (Final conc: 5 µg/mL).
-
Incubate exactly 90 minutes at 37°C in a water bath.
-
Note: Mix tubes gently every 20 minutes to prevent settling/anoxia.
-
-
Quench & Wash:
-
Spin down cells (4°C, 300xg, 5 min).
-
Resuspend in cold (4°C) HBSS+ buffer containing Propidium Iodide (PI) or 7-AAD (2 µg/mL) for dead cell exclusion.
-
Crucial: Keep cells at 4°C from this point on to "freeze" the pump state.
-
-
Acquisition:
-
Linear Mode: Acquire Hoechst Blue (450/50 BP) vs. Hoechst Red (675/20 BP) on a Linear Scale .
-
Gating: The SP appears as a "tail" extending toward the lower-left corner (low Red, low Blue).
-
Validation: The SP tail must disappear in the Verapamil Control tube.
-
Figure 2: Side Population Staining Workflow. Note the pre-incubation with Verapamil is essential for robust inhibition.
Application II: MDR Functional Activity Assay
This assay measures the activity of P-gp in cancer cell lines (e.g., K562/ADR, MCF-7) to assess drug resistance.
-
Dye: Calcein AM (non-fluorescent, cell-permeable).[6] Inside the cell, esterases convert it to Calcein (green fluorescent).[7] P-gp pumps out Calcein AM before conversion.
-
Logic:
-
MDR+ Cells: Pump out Calcein AM
Low Green Fluorescence. -
MDR+ Cells + Verapamil: Pump blocked
Accumulation of Calcein High Green Fluorescence.
-
Protocol
-
Harvest cells and wash in PBS.
-
Resuspend at 0.5 x 10⁶ cells/mL in complete media.
-
Add Verapamil to the control tubes (Final: 20-50 µM). Incubate 15 min at 37°C.
-
Add Calcein AM (Final: 0.25 µM) to all tubes.
-
Incubate 15-30 minutes at 37°C.
-
Wash twice with cold PBS containing 1% BSA.
-
Analyze on FITC channel (488 nm excitation).
Data Analysis (MDR Activity Factor)
Calculate the MAF to quantify resistance:
-
MAF > 20-25 indicates positive multidrug resistance.
Troubleshooting & Expert Insights
| Issue | Cause | Solution |
| No SP Tail Visible | Dead cells contaminating the gate. | Ensure strict gating on PI-negative (live) cells. Dead cells uptake dye passively and mask the SP. |
| Tail Persists with Verapamil | Insufficient concentration or wrong transporter. | Increase Verapamil to 100 µM. If tail persists, the transporter may be ABCG2-dominant; try Fumitremorgin C (specific ABCG2 inhibitor). |
| High Cell Death | Verapamil toxicity.[8] | Verapamil can be cytotoxic. Do not exceed 90-120 min incubation. Keep Verapamil stock fresh. |
| Doublet Artifacts | Cell aggregation. | Use Doublet Discrimination gating (FSC-A vs FSC-H). Doublets can mimic the high-DNA content of G2/M cells, obscuring the SP. |
References
-
Goodell, M. A., et al. (1996). Isolation and functional properties of murine hematopoietic stem cells that are replicating in vivo. Journal of Experimental Medicine. Link
-
Golebiewska, A., et al. (2011). Side population analysis and sorting of stem cells.[3][4][5] Nature Protocols. Link
-
Telford, W. G. (2010). Stem cell identification by dye cycle violet side population analysis.[3] Methods in Molecular Biology. Link
-
Thermo Fisher Scientific. (n.d.). Hoechst 33342 Nucleic Acid Stain - Technical Guide. Link
-
Solvo Biotechnology. (n.d.). MDR Assay Protocols and Reagents. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. kumc.edu [kumc.edu]
- 4. bcm.edu [bcm.edu]
- 5. Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. A mechanism for P-glycoprotein-mediated apoptosis as revealed by verapamil hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Cellular Responses to Verapamil Hydrochloride Treatment
Abstract
This comprehensive guide provides a detailed framework for utilizing Western blot analysis to investigate the cellular effects of Verapamil hydrochloride, a widely used L-type calcium channel blocker.[1][2][3][4] Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible workflow. It is designed for researchers, scientists, and drug development professionals seeking to quantify changes in protein expression and signaling pathways modulated by Verapamil. Protocols are detailed from initial cell culture and drug treatment to final data analysis, supported by expert insights and troubleshooting advice.
Introduction: The "Why" Behind the Western Blot
Verapamil hydrochloride is a phenylalkylamine calcium channel blocker that primarily inhibits the influx of calcium ions through voltage-gated L-type calcium channels.[1][2][3][4][5] This mechanism has profound effects on various cellular processes, including muscle contraction, cardiac conduction, and vascular smooth muscle relaxation.[2][3][5][6] In a research context, its utility extends to oncology, where it has been studied for its ability to modulate multidrug resistance (MDR), often by affecting the expression and function of efflux pumps like P-glycoprotein (P-gp).[7][8][9]
Western blotting is an indispensable technique for dissecting these cellular responses. It allows for the sensitive and specific quantification of a target protein within a complex mixture, providing critical insights into how Verapamil treatment alters protein expression levels. By analyzing key proteins, researchers can map the downstream consequences of calcium channel blockade and uncover novel mechanisms of action. This guide will walk you through the entire process, emphasizing the critical thinking required at each stage.
Verapamil's Mechanism and Key Signaling Pathways
Verapamil's primary mode of action is the blockade of L-type calcium channels, which disrupts the normal flow of Ca2+ ions into the cell.[2][3] This initial event can trigger a cascade of downstream effects. For example, in the context of cancer cell lines exhibiting multidrug resistance, Verapamil has been shown to decrease the expression of P-glycoprotein (ABCB1), a membrane transporter that actively pumps chemotherapeutic drugs out of the cell.[7][8] The exact mechanism for this downregulation can be transcriptional or post-transcriptional.[7] Western blot analysis is the definitive method to confirm a change in the total cellular protein levels of P-glycoprotein following Verapamil treatment.
Caption: Western Blot experimental workflow.
Protocol 4.1: Cell Culture and Verapamil Treatment
-
Cell Seeding: Plate your chosen cells in appropriate culture dishes (e.g., 100 mm dishes) and allow them to adhere and reach approximately 70-80% confluency. [10]2. Treatment Preparation: Prepare a stock solution of Verapamil hydrochloride in a suitable sterile solvent. Further dilute the stock in complete culture medium to achieve your final desired concentrations.
-
Drug Incubation: Aspirate the old medium from the cells and replace it with the Verapamil-containing medium or vehicle control medium.
-
Incubation: Return the cells to the incubator for the predetermined duration based on your time-course experiment.
Protocol 4.2: Lysate Preparation using RIPA Buffer
Causality: Radioimmunoprecipitation assay (RIPA) buffer is an excellent choice for whole-cell lysates as its strong detergents (including SDS) effectively solubilize cytoplasmic, membrane, and nuclear proteins. [11][12]This is critical for ensuring you capture all pools of your target protein.
-
Harvesting: Place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS). [10][13][14]2. Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish). [15]The inhibitors are crucial to prevent protein degradation and modification post-lysis.
-
Scraping: Use a cold cell scraper to harvest the cells into the lysis buffer. [13][14]Transfer the resulting suspension to a pre-chilled microcentrifuge tube.
-
Incubation & Agitation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis. [10][13]5. Clarification: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris. [13][16]6. Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 4.3: Protein Quantification (BCA Assay)
Causality: Accurate protein quantification is essential to ensure equal loading of protein into each lane of the gel. The Bicinchoninic Acid (BCA) assay is a robust, detergent-compatible method that relies on the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, which then complexes with BCA to produce a colorimetric signal proportional to protein concentration. [17]
-
Standard Preparation: Prepare a series of protein standards of known concentration using Bovine Serum Albumin (BSA), typically ranging from 0 to 2000 µg/mL. [18]2. Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's protocol (commonly a 50:1 ratio). [17][18]3. Plate Loading: In a 96-well microplate, pipette your standards and diluted unknown lysate samples in triplicate. [17][19]4. Reagent Addition: Add 200 µL of the BCA working reagent to each well. [17][18]5. Incubation: Cover the plate and incubate at 37°C for 30 minutes. [17][18]6. Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader. [17][18]7. Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line to calculate the protein concentration of your unknown samples.
Protocol 4.4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the BCA assay results, calculate the volume of lysate needed for equal protein loading (typically 20-40 µg per lane). [14]Add an equal volume of 2X Laemmli sample buffer, which contains SDS to denature proteins and impart a uniform negative charge. [14][20][21]2. Denaturation: Boil the samples at 95-100°C for 5 minutes to complete denaturation and reduction. [13][15]3. Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom. [20]The percentage of acrylamide in the gel should be chosen based on the molecular weight of your target protein.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [22]This is typically done using a wet or semi-dry electroblotting system. [20]A wet transfer is often preferred for larger proteins as it ensures more efficient transfer. [20]
Protocol 4.5: Immunodetection
-
Blocking: After transfer, block the membrane in a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [23]This step is critical to prevent non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to your protein of interest) diluted in blocking buffer. The optimal dilution and incubation time must be determined empirically, but a common starting point is a 1:1000 dilution overnight at 4°C with gentle agitation. [15][23][24]3. Washing: Wash the membrane three times for 10 minutes each in TBST to remove unbound primary antibody. [14][15]4. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature. [15][23][25]5. Final Washes: Repeat the washing step (4.5.3) to remove unbound secondary antibody. [23]6. Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. [15][26]The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for your target protein and the corresponding loading control in each lane using software like ImageJ.
-
Normalization: For each lane, normalize the band intensity of the target protein to the intensity of its loading control band. This corrects for any minor variations in protein loading.
-
Normalized Value = (Target Protein Intensity) / (Loading Control Intensity)
-
-
Fold Change Calculation: Express the normalized data as a fold change relative to the vehicle control group.
-
Fold Change = (Normalized Value of Treated Sample) / (Average Normalized Value of Control Samples)
-
Example Data Presentation
| Treatment Group | Target Protein (P-gp) Intensity | Loading Control (GAPDH) Intensity | Normalized P-gp Intensity | Fold Change vs. Control |
| Vehicle Control | 150,000 | 155,000 | 0.97 | 1.00 |
| 15 µM Verapamil (72h) | 55,000 | 152,000 | 0.36 | 0.37 |
This table illustrates a hypothetical result where 72-hour treatment with 15 µM Verapamil leads to a significant decrease in P-glycoprotein expression.
References
- Clinical Profile: Verapamil HCL USP. GlobalRx.
- Western blot protocol. Abcam.
- Verapamil Action P
- Protocol for Bicinchoninic Acid (BCA) Protein Assay.
- GAPDH - a loading control in Western blotting. Hytest.
- What is the mechanism of Verapamil Hydrochloride?
- Western Blot sample prepar
- BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol.
- Verapamil: Package Insert / Prescribing Inform
- Verapamil: Mechanism of Action and Clinical Uses.
- Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. PubMed.
- Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences.
- Western blot transfer techniques. Abcam.
- Beta Actin and GAPDH: Loading Controls in Western Blot. R&D Systems.
- SDS-PAGE and Western Blot Protocol. Boston BioProducts.
- BCA Protein Assay Protocol. Santa Cruz Biotechnology.
- BCA Protein Assay Protocol.
- Western Blotting Protocol. Cell Signaling Technology.
- GAPDH Loading Control. OriGene Technologies Inc.
- Indirect & Direct Western Blot Protocols - Immunodetection. Bio-Rad Antibodies.
- SDS-PAGE & Western Blot Protocol (NBP1-54576). Novus Biologicals.
- General Protocol for Western Blotting. Bio-Rad.
- The GAPDH Antibody in Western Blot Assays. Bio-Techne.
- Lysate Preparation: Why is RIPA Buffer Best for Western Blot. Proteintech Group.
- Western Blot Protocol. R&D Systems.
- Western Blot Loading Controls. Bio-Rad.
- Brooks Lab Western Blotting Protocol.
- Western Blotting using HRP-Labeled Secondary.
- Western Blot Protocol - Immunoblotting or Western Blot. Sigma-Aldrich.
- Western blot protocol. Novoprolabs.
- How to Master SDS-PAGE and Western Blot in 5 Easy Steps. NeoBiotechnologies.
- Western Blot Protocol. OriGene Technologies Inc.
- RIPA Buffer Lysis Protocol. Sandiego.
- Sample prepar
- Verapamil.
- The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. MDPI.
- Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed.
- Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube.
- Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in symp
- Verapamil suppresses the emergence of P-glycoprotein-medi
- Effect of Verapamil on P-Glycoprotein Expression in Breast Carcinoma. Neliti.
- Effects of steroids and verapamil on P-glycoprotein
Sources
- 1. Articles [globalrx.com]
- 2. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 4. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Verapamil: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. nsjbio.com [nsjbio.com]
- 11. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. vectorlabs.com [vectorlabs.com]
- 20. bostonbioproducts.com [bostonbioproducts.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. novopro.cn [novopro.cn]
- 25. antibodiesinc.com [antibodiesinc.com]
- 26. origene.com [origene.com]
Precision Transcriptomics: Profiling Gene Expression Responses to Verapamil Hydrochloride
Topic: Gene expression analysis in response to Verapamil hydrochloride Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
Verapamil hydrochloride, a phenylalkylamine class L-type calcium channel blocker and potent P-glycoprotein (P-gp/ABCB1) inhibitor, elicits profound transcriptomic shifts beyond its immediate electrophysiological effects. While primarily used for arrhythmias and hypertension, its utility in reversing multidrug resistance (MDR) in oncology and its off-target cardiotoxicity profile necessitate rigorous gene expression profiling. This application note provides a definitive technical guide for quantifying Verapamil-induced gene expression changes, focusing on two critical contexts: cardiotoxicity screening (ER stress/structural remodeling) and MDR reversal (transporter regulation/apoptosis).
Mechanistic Foundation & Target Pathways[1]
To design a valid gene expression experiment, one must understand the signal transduction cascades initiated by Verapamil. The drug acts via two primary mechanisms that drive transcriptional remodeling:
-
Calcium-Dependent Signaling (Cardiomyocytes):
-
Primary Event: Blockade of
( ) channels reduces intracellular . -
Transcriptional Effect: Reduced
inhibits Calcineurin/NFAT signaling and alters CaMKII activity. Prolonged blockade or high doses induce Endoplasmic Reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). -
Key Markers: Downregulation of contractile genes (
-Actin, Myosin); Upregulation of ER stress markers (DDIT3/CHOP, HSPA5/GRP78).
-
-
MDR Inhibition (Cancer Cells):
-
Primary Event: Competitive inhibition of the drug efflux pump P-gp (
). -
Transcriptional Effect: Accumulation of co-administered chemotherapeutics or endogenous toxins leads to "collateral sensitivity," activating apoptotic pathways (p53, Caspases) and often paradoxically regulating ABCB1 mRNA stability.
-
Visualization: Verapamil Signaling & Transcriptional Targets[1]
Figure 1: Mechanistic pathways linking Verapamil treatment to specific gene expression outcomes in cardiac and cancer models.
Experimental Design Strategy
Dose Selection
Verapamil exhibits a biphasic response. Low doses are therapeutic; high doses are toxic.
-
Therapeutic/Mechanistic Range: 0.1
M – 1.0 M (Specific channel blockade). -
Toxic/Apoptotic Range: 10
M – 50 M (Significant ER stress and off-target effects). -
Recommendation: Perform an IC50 viability assay (MTT/CCK-8) first. For gene expression, use IC10 (sub-lethal) to study mechanistic regulation and IC50 to study toxicity/apoptosis.
Time-Resolved Sampling
Gene expression is dynamic. A single time point is insufficient.
-
Early (1–4 hours): Immediate Early Genes (IEGs) like c-Fos, c-Jun.
-
Intermediate (12–24 hours): UPR activation (CHOP, GRP78), Transporter regulation (ABCB1).
-
Late (48 hours): Apoptotic markers (Caspases) and structural degradation.
Detailed Protocol: Transcriptional Profiling
Phase 1: Reagent Preparation & Cell Treatment
Critical Note: Verapamil Hydrochloride is water-soluble (unlike the free base). Avoid DMSO if possible to eliminate solvent interference in transcriptomic data.
-
Stock Solution: Dissolve Verapamil HCl (Sigma-Aldrich, V4629) in sterile, nuclease-free water to 10 mM. Filter sterilize (0.22
m). Store at -20°C protected from light. -
Cell Seeding:
-
Cardiomyocytes (e.g., AC16, H9c2, iPSC-CM): Seed at
cells/cm² in collagen-coated plates. Differentiate iPSCs for >14 days prior to treatment. -
MDR Cancer Cells (e.g., KB-V1, MES-SA/Dx5): Seed at
cells/cm².
-
-
Treatment:
-
Replace media with fresh media containing Verapamil (e.g., 1
M, 10 M). -
Control: Vehicle control (sterile water) added to match the volume of the highest drug dose.
-
Positive Control (ER Stress): Thapsigargin (1
M) for cardiomyocyte toxicity validation.
-
Phase 2: RNA Extraction & Quality Control
High-quality RNA is non-negotiable for accurate quantification of stress genes.
-
Lysis: Wash cells 2x with cold PBS. Add lysis buffer (e.g., TRIzol or RNeasy Buffer RLT) directly to the well.
-
Extraction: Use a column-based kit (e.g., Qiagen RNeasy) with on-column DNase I digestion . This is critical as Verapamil treatment can induce genomic DNA fragmentation (apoptosis), which contaminates PCR.
-
Quality Control (Self-Validation Step):
-
Purity:
ratio must be 1.9–2.1. -
Integrity: Assess on Agilent Bioanalyzer/TapeStation. RIN > 8.0 is required. Verapamil-treated apoptotic cells may show degraded RNA; if RIN < 6, shorten treatment duration.
-
Phase 3: Quantitative RT-qPCR
For targeted validation of specific pathways.
-
cDNA Synthesis: Reverse transcribe 1
g total RNA using a High-Capacity cDNA Reverse Transcription Kit. -
Primer Design: Spanning exon-exon junctions to avoid gDNA amplification.
Target Gene Panel (Human):
| Category | Gene Symbol | Function | Primer Sequence (5' -> 3') |
| Target | ABCB1 | P-glycoprotein | F: CCCATCATTGCAATAGCAGGR: GTTCAAACTTCTGCTCCTGA |
| Target | CACNA1C | L-type Ca2+ Channel | F: TGTGGGCATCAACATAGACAR: GAGTCATAGTGCGTGTCACC |
| ER Stress | DDIT3 (CHOP) | Pro-apoptotic Tx Factor | F: GGAGCATCAGTCCCCCACTTR: TGTGGGATTGAGGGTCACATC |
| Structure | ACTC1 | Cardiac | F: GAGCGTGGCTATTCCTTCGTR: GAAAGACGGCTGGGTGTTG |
| Ref Gene | GAPDH | Normalization | F: GTCTCCTCTGACTTCAACAGCGR: ACCACCCTGTTGCTGTAGCCAA |
-
Cycling Conditions: 95°C (2 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles -> Melt Curve.
Phase 4: RNA-Seq Workflow (Exploratory)
For global discovery of off-target effects.
-
Library Prep: Poly(A) enrichment is standard. However, if studying apoptosis where mRNA is degraded, consider rRNA depletion (Ribo-Zero) to capture nascent transcripts.
-
Sequencing Depth: >20 million reads/sample (PE150) for differential expression.
-
Replicates: Minimum n=3 biological replicates per condition.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow from drug preparation to data analysis.
Data Analysis & Interpretation
Normalization
Verapamil can alter global transcription rates.
-
qPCR: Validate reference genes. GAPDH and ACTB are usually stable, but in cardiomyocytes undergoing hypertrophy/atrophy, B2M or RPL13A may be superior.
-
RNA-Seq: Use TPM (Transcripts Per Million) for visualization and DESeq2 (uses median of ratios) for differential expression testing.
Expected Results Matrix
Compare your data against these established signatures to validate your experiment.
| Gene Category | Gene Symbol | Expected Change (Verapamil) | Biological Context |
| MDR Transporters | ABCB1 (MDR1) | Variable (Often | Inhibition is primarily functional, but transcriptional downregulation occurs in long-term exposure [1]. |
| ER Stress | HSPA5 (GRP78) | Upregulation ( | Response to altered Ca2+ homeostasis in ER [2]. |
| ER Stress | DDIT3 (CHOP) | Upregulation ( | Marker of terminal stress/apoptosis in cardiomyocytes [2]. |
| Apoptosis | BAX | Upregulation ( | Mitochondrial apoptotic pathway activation. |
| Structural | ACTC1 | Downregulation ( | Loss of contractile apparatus in cardiotoxicity [3]. |
| Metabolic | TXNIP | Downregulation ( | Improved beta-cell survival (Diabetes context) [4].[1] |
Troubleshooting & Best Practices (Self-Validating Systems)
-
Issue: High variability between replicates.
-
Cause: Verapamil is light-sensitive.
-
Fix: Prepare stocks in amber tubes and treat cells in subdued light.
-
-
Issue: No change in ABCB1 mRNA despite functional reversal.
-
Insight: Verapamil inhibits the protein pump.[2] Transcriptional changes are secondary. Self-Validation: Perform a Rhodamine-123 retention assay alongside qPCR to confirm functional inhibition.
-
-
Issue: Unexpected cytotoxicity.
-
Cause: Synergistic toxicity with vehicle (DMSO).
-
Fix: Use water-soluble Verapamil HCl to avoid DMSO entirely.
-
References
-
Tiwari, A. K., et al. (2009). P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil.[3] Archives of Biochemistry and Biophysics. Link
-
Meister, S., et al. (2010). Calcium channel blocker verapamil enhances endoplasmic reticulum stress and cell death induced by proteasome inhibition in myeloma cells.[4] Neoplasia.[5] Link
-
Ito, H., et al. (1993). Effect of verapamil on doxorubicin cardiotoxicity: altered muscle gene expression in cultured neonatal rat cardiomyocytes. Journal of Clinical Investigation. Link
-
Xu, G., et al. (2012). Carbohydrate response element-binding protein (ChREBP) contributes to glucose-dependent upregulation of TXNIP (thioredoxin-interacting protein) expression. Endocrinology. Link
Sources
- 1. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Journal of Oncology [spandidos-publications.com]
- 3. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocker verapamil enhances endoplasmic reticulum stress and cell death induced by proteasome inhibition in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Channel Blocker Verapamil Enhances Endoplasmic Reticulum Stress and Cell Death Induced by Proteasome Inhibition in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Verapamil hydrochloride stability in cell culture medium over time
Topic: Verapamil Hydrochloride Stability in Cell Culture Medium Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: Verapamil Hydrochloride in Cell Culture
Welcome to the Verapamil Hydrochloride Technical Guide. This resource is designed to support researchers utilizing Verapamil HCl (an L-type calcium channel blocker and P-gp inhibitor) in in vitro assays. Unlike simple buffers, cell culture environments introduce variables—serum proteins, cellular metabolism, and pH shifts—that critically alter drug availability. This guide moves beyond basic "storage instructions" to address the dynamic stability of Verapamil during your experiment.
Part 1: Core Troubleshooting & FAQs
Q1: My Verapamil activity seems to decrease significantly after 24 hours. Is it chemically degrading?
Answer: It is unlikely to be chemical degradation, but rather metabolic depletion or non-specific adsorption .
-
Chemical Stability: Verapamil HCl is chemically robust in aqueous solution at pH 7.4. It resists hydrolysis and oxidation for weeks at 37°C in cell-free media.
-
Biological Instability: If your cells express Cytochrome P450 enzymes (specifically CYP3A4), Verapamil will be rapidly metabolized into Norverapamil . In hepatocyte cultures, the half-life can be as short as minutes to hours.
-
Adsorption: Verapamil is lipophilic (LogP ~3.8). In low-protein media (serum-free), it can adsorb to polystyrene culture plates, reducing the effective concentration by 20–40% within hours.
Q2: I see a precipitate when adding the stock solution to the media. Why?
Answer: This is a "Solvent Shock" or pH-solubility clash.
-
The Mechanism: Verapamil HCl is highly soluble in acidic environments but its solubility drops largely at neutral pH (pH 7.4). While soluble up to ~2.7 mg/mL (approx. 5 mM) at pH 6.8, adding a highly concentrated stock (e.g., 100 mM in DMSO) directly to media can create a local high-concentration zone where the drug crashes out before dispersing.
-
The Fix: Pre-dilute your stock in a small volume of serum-free media or PBS while vortexing before adding to the bulk culture vessel. Ensure the final concentration does not exceed 100 µM to remain safely within the solubility limit at pH 7.4.
Q3: How does Fetal Bovine Serum (FBS) affect my IC50 values?
Answer: FBS shifts your potency significantly due to Protein Binding .
-
Data: Verapamil is ~90% protein-bound in plasma. In 10% FBS, a significant fraction of the drug is sequestered by albumin and alpha-1-acid glycoprotein.
-
Impact: The "free fraction" (pharmacologically active) is lower than your calculated nominal concentration. If you switch from 10% FBS to 0.5% FBS (starvation), your drug will appear more potent (lower IC50) because more free drug is available to the receptors.
Q4: Is Verapamil light-sensitive in culture?
Answer: Yes. Verapamil undergoes photodegradation via photocatalyzed mechanisms, producing cytotoxic byproducts.
-
Protocol: Protect culture plates from direct light. If long-term imaging (live-cell microscopy) is required, use phenol red-free media (to reduce photosensitization) and minimize exposure to high-intensity excitation light.
Part 2: Technical Deep Dive & Mechanisms
Stability Profile Summary
| Parameter | Stability Status | Critical Insight |
| Hydrolysis (pH 7.4) | High | Stable for >30 days at 37°C (cell-free). |
| Photostability | Low | Degrades into Norverapamil isomers under UV/VIS light. |
| Metabolic Stability | Variable | Rapidly cleared by CYP3A4-expressing cells (Hepatocytes, Caco-2). |
| Solubility (pH 7.4) | Moderate | Limit working concentration to <100 µM to avoid precipitation risk. |
| Protein Binding | High | ~90% bound. Serum concentration alters free drug availability. |
Metabolic Degradation Pathway
In metabolically active cells (e.g., primary hepatocytes, HepG2), Verapamil is not stable. It is N-demethylated to Norverapamil. This metabolite is also active but has different specificity.
Caption: Figure 1.[1] Metabolic pathway of Verapamil in CYP3A4-competent cells. Note that in non-metabolizing lines (e.g., HEK293, CHO), this pathway is negligible.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Standardizing preparation prevents precipitation and degradation.
-
Solvent Choice:
-
DMSO (Recommended): Soluble >14 mg/mL. Stable at -20°C.
-
Water: Soluble ~25 mg/mL (requires sonication/warming). Note: Aqueous stocks are more prone to hydrolysis over months than DMSO stocks.
-
-
Procedure:
-
Weigh Verapamil HCl powder.
-
Dissolve in anhydrous DMSO to create a 10 mM or 100 mM Master Stock .
-
Vortex for 30 seconds.
-
Aliquot: Dispense into light-protective amber tubes (20–50 µL per tube) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 12 months).
-
Protocol B: Assessing Stability in Your Specific Culture System
Use this assay to determine if "drug loss" is affecting your results.
-
Setup: Prepare 3 sets of wells in a 96-well plate:
-
Group A (Media Only): Media + Verapamil (No cells). Checks chemical stability/adsorption.
-
Group B (Cells): Media + Verapamil + Cells. Checks metabolic clearance.
-
Group C (Control): Media only (Blank).
-
-
Incubation: Incubate at 37°C for your standard timepoints (e.g., 0h, 24h, 48h).
-
Sampling: Collect 50 µL of supernatant at each timepoint.
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
If Group A decreases: You have adsorption issues (switch to glass or low-binding plastic).
-
If Group B decreases significantly faster than A: Your cells are metabolizing the drug.[2]
-
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for identifying the root cause of Verapamil instability or efficacy loss in culture.
References
-
National Institutes of Health (NIH) - PMC. (2021). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets. Retrieved from [Link]
-
ResearchGate. (2025). Quantitation and Stability of Verapamil Hydrochloride using HPLC. Retrieved from [Link]
Sources
Technical Support Center: Verapamil Hydrochloride Cytotoxicity & MDR Reversal
Topic: Verapamil Hydrochloride (HCl) in Cell Culture Applications Role: Senior Application Scientist Status: [ONLINE] Ticket ID: VRP-HCl-001
Core Directive & Scope
Welcome to the technical support hub for Verapamil Hydrochloride. In cell biology, this compound serves a dual purpose that often leads to experimental confusion:
-
Direct Cytotoxic Agent: At high concentrations, it induces apoptosis via calcium channel blockade and off-target effects.
-
MDR Reversal Agent: At sub-lethal concentrations, it inhibits P-glycoprotein (P-gp/ABCB1), sensitizing multi-drug resistant (MDR) cells to chemotherapeutics like Doxorubicin or Paclitaxel.
This guide addresses the specific failures researchers encounter when balancing these two roles.
Reagent Preparation & Stability (The Foundation)
Q: My Verapamil HCl stock solution precipitated upon addition to the media. What went wrong? A: This is a common "salting out" effect caused by high ionic strength in the media or temperature shock.
-
The Causality: Verapamil HCl has good water solubility (~50 mg/mL), but it is hydrophobic. When a highly concentrated DMSO stock (e.g., >100 mM) hits an aqueous, salt-rich culture medium (RPMI/DMEM), the sudden polarity shift can force the drug out of solution before it disperses.
-
The Fix (Self-Validating Protocol):
-
Vehicle Choice: Dissolve Verapamil HCl in sterile water or PBS for the primary stock (up to 10-25 mg/mL) rather than DMSO if possible. This eliminates the solvent shock.
-
Step-Down Dilution: If using DMSO is mandatory (e.g., for compound libraries), do not add stock directly to the cell well. Prepare a 10x intermediate dilution in culture medium (pre-warmed to 37°C). Vortex immediately. Add this intermediate to the cells.
-
Visual Check: Inspect the 10x intermediate under a microscope. If you see crystals, do not proceed .
-
Q: How stable is the stock solution? Can I freeze-thaw it? A:
-
Solid State: Stable for years at RT if desiccated.
-
Aqueous Solution: Stable for ~1 month at 4°C.
-
DMSO Stock: Stable at -20°C for 3-6 months.
-
The Risk: Repeated freeze-thaw cycles degrade the salt form. Aliquot stocks into single-use volumes (e.g., 50 µL) to ensure every experiment uses "Day 0" quality reagent.
Experimental Design & Optimization
Quantitative Reference: Cytotoxicity vs. Reversal
Use this table to set your starting concentrations. Note the distinct windows for direct killing vs. MDR modulation.
| Cell Line | Application | Working Conc. Window | Outcome / IC50 Ref |
| MCF-7 (Breast Ca) | Direct Cytotoxicity | 10 - 100 µM | IC50 ≈ 19 µM [1] |
| A549 (Lung Ca) | Direct Cytotoxicity | 10 - 100 µM | IC50 ≈ 15 µM [1] |
| MCF-7/ADR (Resistant) | MDR Reversal | 5 - 10 µM | Reverses Doxorubicin resistance (Sensitizer) [2] |
| HCT116 (Colon Ca) | Direct Cytotoxicity | 0.1 - 10 µM | Highly sensitive (Check specific clone) [3] |
| NIH/3T3 (Fibroblast) | Toxicity Control | > 50 µM | Lower toxicity (High IC50 > 50 µM) [1] |
Mechanism of Action: Visualization
Understanding why you are adding Verapamil is critical. The diagram below illustrates the P-gp inhibition pathway, which is distinct from its calcium channel blocking activity.
Caption: Verapamil competitively binds to P-gp, blocking the efflux of chemotherapeutics.[1][2] This forces drug accumulation within the cell, overcoming resistance mechanisms.
Troubleshooting Cytotoxicity Assays (FAQs)
Q: I see no toxicity in my "Direct Cytotoxicity" assay, even at 50 µM. Why? A: This is often a Serum Protein Binding issue.
-
The Science: Verapamil is highly lipophilic and binds extensively (approx. 90%) to plasma proteins. If your culture medium contains 10-15% Fetal Bovine Serum (FBS), the free drug concentration available to the cells is significantly lower than the calculated dose.
-
The Fix:
-
Reduce FBS to 5% during the drug incubation window (if cells tolerate it).
-
Or, calculate a "corrected" dose (e.g., treat with 1.5x concentration) to account for sequestration.
-
Q: My "MDR Reversal" experiment failed. The resistant cells are still resistant. A: This usually indicates Timing Mismatch or Transporter Mismatch .
-
Timing: P-gp inhibition must happen before or simultaneously with the chemotherapeutic challenge.
-
Protocol Adjustment: Pre-incubate cells with Verapamil (5-10 µM) for 1 hour before adding Doxorubicin. This ensures the efflux pumps are blocked before the cytotoxic payload enters.
-
-
Transporter Mismatch: Verapamil is a potent P-gp (ABCB1) inhibitor but a weak BCRP (ABCG2) inhibitor. If your cell line (e.g., certain A549 clones) relies on BCRP for resistance, Verapamil will be ineffective.
-
Validation: Use a specific inhibitor like Ko143 to rule out BCRP involvement [4].[3]
-
Q: The cells in the Verapamil-only control wells are dying. Is my dose too high? A: Yes. You have crossed the threshold from "Modulator" to "Cytotoxin."
-
The Threshold: For most MDR studies, Verapamil should be used at 5–10 µM. At >20 µM, it begins to arrest the cell cycle (G1 phase accumulation) and induce apoptosis via calcium signaling disruption, independent of P-gp [5].
-
The Fix: Perform a dose-response curve for Verapamil alone first. Determine the MNTC (Maximum Non-Toxic Concentration) —usually the concentration yielding >90% viability. Use this concentration for your combination assays.
Troubleshooting Logic Flow
Use this decision tree to diagnose assay failures quickly.
Caption: Diagnostic workflow for isolating the root cause of Verapamil assay failures.
References
-
Altintop, M. D., et al. (2016). "New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation." ResearchGate.[3][4][5] (Data on IC50 values for MCF-7 and A549).
-
BenchChem Application Notes. (2025). "Protocols for P-gp Inhibition Assay." BenchChem.[6][7] (Protocols for MDR reversal and timing).
-
Selleck Chemicals. "Verapamil HCl Datasheet and Cell Line Activity." SelleckChem. (HCT116 sensitivity data).
-
ResearchGate Community. (2017). "Why Verapamil is not working as negative control in Side Population Assay for A549 cells?" ResearchGate Q&A. (Discussion on BCRP vs P-gp in A549).
-
International Journal of Hematology and Oncology. "The Effect of Calcium Canal Blocker, Verapamil, on Cell Cycle and Apoptosis." UHOD. (Mechanism of direct cytotoxicity).[8]
Sources
- 1. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 2. Imaging of Cyclosporine Inhibition of P-Glycoprotein Activity Using 11C-Verapamil in the Brain: Studies of Healthy Humans | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Verapamil Hydrochloride Solubility in Physiological Buffers
Welcome to the technical support guide for Verapamil Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preparing and handling solutions of this compound. Here, we will address common challenges and questions related to its solubility in physiological buffers, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Verapamil Hydrochloride in common laboratory solvents?
A1: Verapamil hydrochloride is a crystalline solid that exhibits varied solubility depending on the solvent system. It is readily soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] For aqueous solutions, it is sparingly soluble in water and its solubility is highly dependent on the pH of the buffer.[1][2][3]
Q2: How does pH affect the solubility of Verapamil Hydrochloride?
A2: Verapamil hydrochloride is a weak base, and its solubility in aqueous solutions is strongly pH-dependent.[4][5] It is more soluble in acidic conditions and less soluble as the pH increases towards neutral and alkaline conditions.[4][5][6] This is a critical factor to consider when preparing solutions in physiological buffers, which are typically near neutral pH.
Q3: What is the solubility of Verapamil Hydrochloride in Phosphate Buffered Saline (PBS) at pH 7.2?
A3: The solubility of verapamil hydrochloride in PBS (pH 7.2) is relatively low, reported to be approximately 0.25 mg/mL.[1] Some sources suggest a higher solubility of up to 25 mg/mL in PBS, but this may require methods like ultrasonication to achieve.[7] Given the discrepancy, it is crucial to experimentally verify the solubility for your specific application and buffer composition.
Q4: For how long can I store aqueous solutions of Verapamil Hydrochloride?
A4: It is generally recommended to prepare aqueous solutions of verapamil hydrochloride fresh for each experiment.[8] For solutions in PBS (pH 7.2), it is not recommended to store them for more than one day.[1] However, studies have shown that verapamil hydrochloride can be stable in aqueous solutions for extended periods under specific pH conditions, with an optimal stability range between pH 3.2 and 5.6.[9][10]
Troubleshooting Guide
This section addresses common problems encountered when preparing and using verapamil hydrochloride solutions.
Issue 1: Precipitation or cloudiness observed when diluting a stock solution into a physiological buffer.
-
Cause: This is the most common issue and is typically due to the pH-dependent solubility of verapamil hydrochloride. When a stock solution (often in an organic solvent or an acidic aqueous buffer) is diluted into a neutral or near-neutral buffer like PBS (pH 7.2), the pH of the final solution increases, causing the compound to precipitate out of solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to the degradation of verapamil hydrochloride in the solution or inaccurate solution concentration. The stability of the compound is influenced by the pH and storage conditions.
-
Preventative Measures:
-
pH Control: Maintain the pH of stock solutions in the optimal stability range of 3.2 to 5.6 if possible.[9][10]
-
Fresh Preparation: Always prepare fresh working solutions from a stock solution just before the experiment.
-
Proper Storage: If short-term storage is necessary, store aliquots at -20°C to minimize degradation.[8]
-
Accurate Pipetting: Ensure accurate dilution from the stock solution to achieve the desired final concentration.
-
Experimental Protocols
Protocol 1: Preparation of a Verapamil Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution in an organic solvent, which can be further diluted into aqueous buffers.
Materials:
-
Verapamil hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of verapamil hydrochloride. The molecular weight is 491.1 g/mol .[1]
-
Add the appropriate volume of DMSO or ethanol to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution, dissolve 1 mg of verapamil hydrochloride in 204 µL of DMSO.[8]
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)
This protocol details the preparation of a working solution in PBS, keeping in mind the limited solubility.
Materials:
-
Verapamil hydrochloride stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired final concentration of verapamil hydrochloride for your experiment. Note that the solubility in PBS (pH 7.2) is approximately 0.25 mg/mL.[1]
-
Perform serial dilutions of the stock solution in PBS to reach the target concentration.
-
It is crucial to add the stock solution to the PBS and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared working solution immediately.
Data Summary
| Solvent/Buffer | pH | Approximate Solubility | Reference(s) |
| Ethanol | N/A | ~10 mg/mL | [1] |
| DMSO | N/A | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | N/A | ~16.7 mg/mL | [1] |
| Water | Varies | Sparingly soluble | [2][3] |
| PBS | 7.2 | ~0.25 mg/mL | [1] |
| PBS | Not Specified | 25 mg/mL (with sonication) | [7] |
| 0.1 N HCl | 1.2 | High solubility reported | [6] |
| Acetate Buffer | 4.5 | 3.18 mg/mL | [4] |
| Phosphate Buffer | 6.8 | 1.99 mg/mL | [4] |
Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 491.1 g/mol | [1] |
| pKa | ~8.7 | [11] |
| Optimal pH for Stability | 3.2 - 5.6 | [9][10] |
Concluding Remarks
The successful use of verapamil hydrochloride in experimental settings hinges on a clear understanding of its solubility and stability characteristics. The pH of the solution is the most critical factor influencing its solubility in aqueous buffers. By following the guidelines and protocols outlined in this technical support guide, researchers can prepare reliable solutions and avoid common pitfalls, leading to more accurate and reproducible results.
References
-
El-Gholmy, Z. A., et al. (1985). Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 11(8), 1493-1504. [Link]
-
El-Gholmy, Z. A., et al. (1985). Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Medina-López, J. R., et al. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. AAPS PharmSciTech, 24(8), 249. [Link]
-
Reddy, B. S., et al. (2019). Analytical tools used for characterization and development of Minitablets: A Verapamil Hydrochloride Case Study. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-131. [Link]
-
Fahier, J., et al. (2015). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. ResearchGate. [Link]
-
Martinez-Marcos, L., et al. (2009). Effect of Formulation Variables on Verapamil Hydrochloride Release from Hydrated HPMC Matrices. SciELO México. [Link]
-
de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2466-2481. [Link]
- Google Patents. (n.d.).
-
USP-NF. (2014, August 1). Verapamil Hydrochloride Extended-Release Tablets. [Link]
-
ASHP Publications. (n.d.). Verapamil Hydrochloride. [Link]
-
Todkar, S. M., et al. (2021). A Review on Solid Dispersion for Solubility Enhancement of Verapamil. International Journal of Modern Pharmaceutical Research, 5(4), 1-6. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. [Link]
-
Fahier, J., et al. (2021). Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. Pharmaceutics, 13(10), 1709. [Link]
-
USP-NF. (2009, July 1). Verapamil Hydrochloride Extended-Release Tablets Revision Bulletin. [Link]
-
U.S. Food and Drug Administration. (n.d.). Verapamil Hydrochloride Form/Route: Extended Release Capsules/Oral Recom. [Link]
-
Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Formulation Variables on Verapamil Hydrochloride Release from Hydrated HPMC Matrices [scielo.org.mx]
Technical Support Center: Verapamil Hydrochloride Optimization
Topic: Minimizing Off-Target Effects in Experimental Systems Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Specificity Paradox
Welcome to the Technical Support Center. You are likely here because Verapamil HCl—while a "gold standard" L-type calcium channel blocker (CCB)—is acting as a "dirty" compound in your assay.
The Core Problem: Verapamil is promiscuous. It is a potent blocker of Cav1.2 (L-type
This guide provides the protocols to uncouple these effects, ensuring your data reflects the target mechanism, not the off-target noise.
Ticket #001: Electrophysiology Cross-Talk (hERG vs. Cav1.2)
User Issue: "I am observing repolarization delays or QT-like signals in my cardiomyocyte assay. Is Verapamil blocking potassium channels?"
Diagnosis: Yes. Verapamil is a potent hERG blocker. In many experimental setups, the safety margin between Cav1.2 blockade and hERG blockade is virtually non-existent.
Technical Data:
| Channel Target | Primary Function | Verapamil | Consequence of Block |
| Cav1.2 (L-type) | Depolarization / Plateau | 100 – 200 nM | Reduced contractility (Desired) |
| hERG ( | Repolarization | 140 – 500 nM | QT Prolongation / EADs (Artifact) |
| Nav1.5 (Late) | Depolarization | 3.0 – 4.0 µM | Conduction slowing |
Troubleshooting Protocol:
-
Switch to S-Verapamil:
-
Why: Verapamil is a racemate (50:50 R/S). The S-enantiomer is approximately 10-20x more potent at blocking Cav1.2 than the R-enantiomer, but both block hERG similarly.
-
Action: By using pure S-Verapamil, you can lower the total concentration required to achieve Calcium block, thereby staying below the hERG threshold.
-
-
Modify Voltage Protocols (Patch Clamp):
-
Why: Verapamil is a frequency- and voltage-dependent blocker. It binds preferentially to the open/inactivated state.
-
Action: Use a Step Protocol rather than a Ramp Protocol.
-
Holding Potential: -80 mV.
-
Depolarizing Step: To 0 mV or +10 mV (activates Cav1.2).
-
Avoid: Long depolarizations that maximize hERG inactivation, as Verapamil trapping in the hERG pore increases with prolonged depolarization.
-
-
-
The "Chirp" Validation:
-
If you suspect hERG contamination, run a control sweep with E-4031 (a specific hERG blocker). If the current profile matches your Verapamil trace, your concentration is too high.
-
Ticket #002: Transporter Interference (P-gp/ABCB1)
User Issue: "My intracellular drug accumulation data is inconsistent. It looks like Verapamil is altering the pharmacokinetics of my probe compound."
Diagnosis: Verapamil is a potent inhibitor of P-glycoprotein (MDR1). If your cells express P-gp (e.g., Caco-2, BBB models, MDR cancer lines), Verapamil will block the efflux of other substrates, artificially increasing their intracellular toxicity or concentration.
Decision Matrix:
-
Scenario A: You WANT to block P-gp.
-
Scenario B: You want to block Calcium channels WITHOUT affecting P-gp.
-
Protocol: Do not use Verapamil.
-
Alternative: Switch to Nifedipine or Amlodipine (Dihydropyridines). These agents are potent Cav1.2 blockers but have significantly lower affinity for P-gp compared to phenylalkylamines like Verapamil.
-
Ticket #003: Solubility & Stability (The "Precipitation" Trap)
User Issue: "My stock solution is clear, but I see crystals when I add it to my cell culture media (pH 7.4)."
Diagnosis: Verapamil is a weak base (
Stability Protocol:
-
Stock Preparation:
-
Dissolve Verapamil HCl in DMSO or Ethanol (up to 10-20 mg/mL) rather than water for the primary stock. This prevents hydrolysis and ensures long-term stability at -20°C.
-
-
Working Solution (Aqueous):
-
When diluting into PBS or Media (pH 7.4), ensure the final concentration does not exceed 0.25 mg/mL .
-
Critical Step: Vortex immediately upon addition. Localized high concentrations during pipetting can cause micro-precipitation that serves as nucleation sites for larger crystals.
-
-
Visual Check:
-
Inspect wells under 10x microscopy before running the assay. "Micro-crystals" can be mistaken for cell debris but will scatter light and interfere with fluorescence readouts.
-
Visualizing the Pathway Logic
The following diagram illustrates the decision logic for selecting the correct Verapamil isomer or analog based on your specific experimental target.
Caption: Decision tree for optimizing Verapamil usage based on target specificity and off-target risk tolerance.
Ticket #004: Cytotoxicity & T-Cell Suppression
User Issue: "My immune cell proliferation assay is failing in the presence of Verapamil."
Diagnosis: Verapamil is not just an ion channel blocker; it suppresses T-lymphocyte activation and proliferation.[9] This is often an overlooked off-target effect in co-culture systems (e.g., Immuno-Oncology assays).
Mechanism: Verapamil blocks the
Correction:
-
Threshold: Effects are dose-dependent but significant at >10 µM .
-
Control: If you are studying tumor killing by T-cells, Verapamil (used to reverse tumor MDR) may inadvertently disarm your T-cells.
-
Alternative: Use a specific P-gp inhibitor like Tariquidar (non-competitive, high specificity) if the goal is MDR reversal without immune suppression.
References
-
Zhang, S., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research. Link
-
Kramer, J., et al. (2013). Minitablets: A Verapamil Hydrochloride Case Study (Solubility & pH). AAPS PharmSciTech. Link
-
Pauli-Magnus, C., et al. (2000). P-glycoprotein transport... comparison with human data. Journal of Pharmacology and Experimental Therapeutics. Link
-
Busse, D., et al. (2006). Cardiovascular effects of (R)- and (S)-verapamil...[8] British Journal of Clinical Pharmacology.[2] Link
-
BenchChem Technical Support. Optimizing Etripamil (Verapamil Analog) for In Vitro Cardiac Assays.Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Verapamil Hydrochloride Resistance
Introduction
Welcome to the technical support center for researchers encountering Verapamil hydrochloride resistance. Verapamil, a first-generation P-glycoprotein (P-gp) inhibitor, has historically been a cornerstone tool for studying and attempting to reverse multidrug resistance (MDR) in vitro.[1][2] However, its efficacy can be hampered by both intrinsic and acquired resistance in cell lines. This guide provides in-depth troubleshooting, advanced protocols, and foundational knowledge to help you diagnose, understand, and overcome these experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding Verapamil resistance.
Q1: What is the primary mechanism of Verapamil's action against drug resistance?
A: Verapamil primarily functions by inhibiting the efflux pump activity of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1.[3][4][5] P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[6] Verapamil competitively binds to P-gp, thereby preventing the efflux of other P-gp substrates (like doxorubicin, paclitaxel, etc.) and restoring their cytotoxic effects.[7]
Q2: My cells are supposed to be sensitive, but they are showing resistance to my primary drug even with Verapamil. Why?
A: There are several possibilities:
-
Non-P-gp Mediated Resistance: Your cells may be utilizing other resistance mechanisms that are not affected by Verapamil. These can include other ABC transporters like Multidrug Resistance-associated Protein (MRP) or Breast Cancer Resistance Protein (BCRP), alterations in drug targets (e.g., topoisomerase II), or enhanced DNA repair mechanisms.[8][9]
-
Low P-gp Expression: The cell line may not express P-gp at a high enough level for Verapamil to have a significant effect.
-
Suboptimal Verapamil Concentration: The concentration of Verapamil used may be too low to effectively inhibit P-gp. Effective concentrations in vitro are often in the micromolar range (e.g., 1-15 µM).[10][11]
-
Verapamil as a P-gp Substrate: Verapamil itself is a substrate of P-gp.[7][12] In cells with extremely high P-gp expression, Verapamil may be actively pumped out before it can effectively inhibit the efflux of the co-administered drug.
Q3: Can Verapamil itself induce resistance?
A: While Verapamil is used to reverse resistance, prolonged exposure of cancer cells to a chemotherapeutic agent in the presence of Verapamil can lead to the selection of cell populations with non-P-gp mediated resistance mechanisms. For example, cells might develop resistance by downregulating the drug's target, such as topoisomerase II, instead of upregulating P-gp.[13]
Q4: Are there different generations of P-gp inhibitors? Where does Verapamil fit?
A: Yes. Verapamil is considered a first-generation P-gp inhibitor. These are typically drugs with other primary pharmacological actions that were opportunistically found to inhibit P-gp. Second and third-generation inhibitors (e.g., Dexverapamil, Tariquidar) were developed to have higher specificity and affinity for P-gp with fewer off-target effects.[1][14]
Part 2: Troubleshooting Experimental Failures
This section provides a structured approach to common problems encountered during experiments.
Problem 1: Inconsistent or No Reversal of Resistance with Verapamil
-
Potential Cause A: Incorrect Assessment of Resistance Mechanism.
-
Scientific Rationale: You are assuming P-gp is the primary driver of resistance. If another transporter, such as MRP1 (ABCC1) or BCRP (ABCG2), is responsible, Verapamil will be ineffective as it is a relatively specific P-gp inhibitor.[8][15]
-
Recommended Solution:
-
Confirm P-gp Expression: Perform a Western blot or qPCR to quantify the protein or mRNA levels of P-gp (ABCB1) in your resistant cell line compared to its sensitive parental line.
-
Broaden Transporter Analysis: If P-gp levels are low or unchanged, test for the expression of other key transporters like MRP1 and BCRP.
-
Use Broad-Spectrum or Specific Inhibitors: Test other inhibitors in parallel. For example, Ko143 is a potent BCRP inhibitor.[16] Comparing the effects of different inhibitors can help elucidate the specific efflux pump at play.
-
-
-
Potential Cause B: Insufficient Verapamil Concentration or Incubation Time.
-
Scientific Rationale: The binding of Verapamil to P-gp is a competitive and concentration-dependent process.[11] If the concentration is too low, it will not effectively compete with the chemotherapeutic agent for binding sites on the P-gp transporter.
-
Recommended Solution:
-
Perform a Dose-Response Matrix: Test a range of Verapamil concentrations (e.g., 0.1 µM to 20 µM) in combination with a range of concentrations of your primary cytotoxic drug. This will help you find the optimal synergistic concentration.
-
Pre-incubation: Pre-incubate the cells with Verapamil for a short period (e.g., 30-60 minutes) before adding the chemotherapeutic agent. This allows Verapamil to occupy the P-gp binding sites first.[16]
-
-
Problem 2: High Cellular Toxicity from Verapamil Alone
-
Potential Cause: Off-Target Effects.
-
Scientific Rationale: Verapamil is a calcium channel blocker used clinically for cardiovascular conditions.[5][17] At high concentrations required to inhibit P-gp, it can cause significant cytotoxicity through its primary mechanism of disrupting calcium homeostasis, which can confound the results of your chemosensitization assay.[18][19][20]
-
Recommended Solution:
-
Determine Verapamil's IC50: First, perform a dose-response curve for Verapamil alone on your cell line to determine its intrinsic toxicity. The goal is to use a concentration that effectively inhibits P-gp but causes minimal cell death on its own (ideally <10%).
-
Use a "Modulation Index": Quantify the effect of Verapamil by calculating a modulation index or resistance factor (RF), defined as the IC50 of the drug alone divided by the IC50 of the drug in the presence of Verapamil. This ratio helps to normalize for any minor toxicity caused by the modulator.
-
Consider Stereoisomers: The L-isomer of Verapamil is a more potent calcium antagonist. The D-isomer has been shown to be as effective at reversing resistance but with lower cardiotoxicity, making it a potentially better choice for in vitro studies if available.[11]
-
-
Part 3: Data & Visualization
Quantitative Data Summary
The following table provides example data to illustrate the concept of resistance and its reversal. Actual values must be determined empirically for your specific cell line and drug.
| Cell Line | Compound | Verapamil (5 µM) | IC50 (nM) | Resistance Factor (RF) |
| MCF-7 (Sensitive) | Doxorubicin | - | 50 | 1.0 (Baseline) |
| MCF-7/ADR (Resistant) | Doxorubicin | - | 1,500 | 30.0 |
| MCF-7/ADR (Resistant) | Doxorubicin | + | 75 | 1.5 (Reversed) |
Table 1: Example IC50 values for a sensitive parental cell line (MCF-7) and its Doxorubicin-resistant counterpart (MCF-7/ADR). The Resistance Factor (RF) is calculated as (IC50 of resistant line) / (IC50 of sensitive line). The addition of Verapamil significantly reduces the IC50 in the resistant line, demonstrating partial reversal of resistance.
Signaling & Workflow Diagrams
The diagrams below illustrate the key mechanism of P-gp mediated efflux and a typical experimental workflow to assess resistance reversal.
Caption: Experimental workflow for assessing Verapamil-mediated resistance reversal.
Part 4: Core Experimental Protocols
Protocol 1: Determining IC50 via MTT Assay
This protocol establishes the baseline sensitivity of your cell lines to the chemotherapeutic agent and Verapamil.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [21]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well flat-bottom plates
-
Sensitive and resistant cell lines
-
Complete culture medium
-
Chemotherapeutic drug stock solution
-
Verapamil hydrochloride stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [22]2. Drug Preparation: Prepare a series of 2x concentrated drug dilutions in culture medium. For an IC50 determination, a 7-point log-scale dilution series is recommended.
-
Treatment: Remove the overnight culture medium. Add 100 µL of the appropriate drug dilutions to the wells. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent, e.g., DMSO) controls.
-
Incubation: Incubate the plates for a period appropriate for the drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals. [22]6. Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals. [22]7. Measurement: Read the absorbance at 490 or 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability versus log[drug concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. [23][24][25]
Protocol 2: Rhodamine 123 Efflux Assay (P-gp Functional Assay)
This protocol directly measures the functional activity of the P-gp efflux pump and its inhibition by Verapamil.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. [26][27]Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence. Inhibition of P-gp by Verapamil will block this efflux, leading to intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be measured by flow cytometry or a fluorescence plate reader. [28][29][30] Materials:
-
Resistant and sensitive cell lines
-
Flow cytometer or fluorescence microplate reader
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Verapamil hydrochloride
-
Serum-free medium (e.g., RPMI 1640)
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Treatment Groups: Prepare at least three experimental groups for your resistant cells:
-
Group A (Negative Control): Cells only.
-
Group B (Rhodamine Only): Cells + Rhodamine 123.
-
Group C (Inhibition): Cells + Verapamil + Rhodamine 123.
-
Optional: Include the parental sensitive cell line as a positive control for Rhodamine 123 retention.
-
-
Inhibitor Pre-incubation: Add Verapamil (final concentration e.g., 10 µM) to the "Inhibition" group and incubate for 15-30 minutes at 37°C. [2]4. Rhodamine Loading: Add Rhodamine 123 to Groups B and C (final concentration e.g., 1 µM or 200 ng/mL) and incubate all samples for 30-60 minutes at 37°C, protected from light. [27][28]5. Efflux Phase: Pellet the cells by centrifugation, wash twice with ice-cold PBS to remove extracellular dye. Resuspend the pellets in fresh, pre-warmed, dye-free medium (re-add Verapamil to the "Inhibition" group).
-
Incubation for Efflux: Incubate the cells for another 30-90 minutes at 37°C to allow for active efflux of the dye.
-
Analysis: Stop the efflux by placing tubes on ice and washing with ice-cold PBS. Analyze the intracellular fluorescence of the cell populations using a flow cytometer (typically using the FITC channel).
-
Interpretation: Resistant cells (Group B) should show low fluorescence due to active efflux. The sensitive parental line and the Verapamil-treated resistant cells (Group C) should show significantly higher fluorescence, indicating dye retention and P-gp inhibition. [28]
References
- Iannetti, L., & Zippo, A. G. (2021). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. The Annals of Pharmacotherapy.
- Bates, S. F., & Chen, C. (1999). Non-P-glycoprotein drug export mechanisms of multidrug resistance. Leukemia & lymphoma.
- Sobiś, J., & Rzewuska, M. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression.
- McLaughlin, J. K., & Advani, R. (1997). Alternative (non-P-glycoprotein) mechanisms of drug resistance in non-Hodgkin's lymphoma. Hematology/oncology clinics of North America.
- Sharom, F. J. (2009). P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil. Archives of biochemistry and biophysics.
- Gruber, A., & Peterson, C. (1991). Human tumor cells resistant to verapamil.
- Summers, M. A., Moore, J. L., & McAuley, J. W. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. The Annals of Pharmacotherapy.
- BenchChem Technical Support Team. (2025).
- Sobiś, J., & Rzewuska, M. (2021). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression.
- Anonymous. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa.
- Dalton, W. S., & Ford, J. M. (1996). Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance.
- BenchChem Technical Support Team. (2025). Application Note: High-Throughput Screening of P-glycoprotein Inhibition Using a Rhodamine 123 Efflux Assay with XR9501. BenchChem.
- Muller, C., Bailly, J. D., Goubin, F., Laredo, J., Jaffrézou, J. P., Bordier, C., & Laurent, G. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines.
- Yusa, K., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer research.
- Nuti, E., & Rossello, A. (1998). Reversal of multidrug resistance by verapamil analogues. Chirality.
- Ferreira, R. J., & Ferreira, M. J. U. (2012). Three decades of P-gp inhibitors: skimming through several generations and scaffolds. Current medicinal chemistry.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Cutler, D. L., & Le, M. (2021). The Effect of Verapamil, a P-gp Inhibitor, on the Pharmacokinetics, Safety, and Tolerability of Omadacycline in Healthy Adults: A Phase I, Open-Label, Single-Sequence Study. Infectious diseases and therapy.
- Lo, T. C. M., & Fung, R. S. M. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in oncology.
- Simpson, W. G. (1985). The calcium channel blocker verapamil and cancer chemotherapy. Cell calcium.
- Singh, S., & Kumar, P. (2023). The Alternating Access Mechanism in Mammalian Multidrug Resistance Transporters and Their Bacterial Homologs.
- Kopper, L., & Magyar, A. (1994). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients?. Journal of cancer research and clinical oncology.
- Gribben, J. G., & Devereux, S. (1998). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Leukemia research.
- Yin, T., & Wang, P. (2010). Influence of ABCB1 gene polymorphisms on the pharmacokinetics of verapamil among healthy Chinese Han ethnic subjects. British journal of clinical pharmacology.
- Alvarez, M., & Paull, K. (1995). Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. Molecular pharmacology.
- Lespine, A., & Prichard, R. K. (2012). P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics. Trends in parasitology.
- Anonymous. (n.d.). Effects of verapamil on the conformational changes of P-gp.
- Anonymous. (2024).
- Robert, J., & Cò, M. (2012). Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. Anticancer research.
- Dewanjee, S., & Dua, T. K. (2017). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules (Basel, Switzerland).
- Anonymous. (2017). Why Verapamil is not working as negative control in Side Population Assay for A549 cells?.
- Anonymous. (n.d.). MTT assay to determine the IC50 value of the different drugs and...
- Ning, Z., Chen, D., Liu, A., Fan, P., Duan, Q., Zhang, T., & Fan, G. (2014). Efficacy of chemotherapy combined with targeted arterial infusion of verapamil in patients with advanced gastric cancer. Cell biochemistry and biophysics.
- Solis-Poblano, V., & Medina-Tamayo, J. (2022). The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal.
- Lelong, I. H., & Cardarelli, C. O. (1995). Selection and characterization of verapamil-resistant multidrug resistant cells. Molecular pharmacology.
- Gür, B., & Küçücük, S. (2012). Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma.
- MedchemExpress. (n.d.). P-glycoprotein | Inhibitors. MedchemExpress.
- BenchChem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchChem.
- Anonymous. (2024). What is the correct method to calculate the IC50 value for the MTT assay?.
- Merry, S., & Fetherston, C. A. (1991). The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific. British journal of cancer.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Etripamil for In Vitro Cardiac Assays. BenchChem.
- Zhang, Z., & Liu, L. (2016).
Sources
- 1. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
- 3. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-P-glycoprotein drug export mechanisms of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative (non-P-glycoprotein) mechanisms of drug resistance in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of ABCB1 gene polymorphisms on the pharmacokinetics of verapamil among healthy Chinese Han ethnic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 15. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The calcium channel blocker verapamil and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipette drift issues in Verapamil patch clamp experiments
Topic: Troubleshooting Pipette Drift & Signal Instability
Role: Senior Application Scientist | Context: Manual & Automated Patch Clamp (CiPA Compliant)
Introduction: The "Sticky" Nature of Verapamil
Welcome to the technical support center. If you are running Verapamil assays—likely for CiPA (Comprehensive in vitro Proarrhythmia Assay) compliance or L-type calcium channel (CaV1.2) profiling—you are dealing with a compound that presents a "perfect storm" for stability issues.
Why is this happening? Verapamil is a phenylalkylamine with high lipophilicity (LogP ~3.8). It does not just float in solution; it interacts with your hardware. Combined with the CiPA requirement for physiological temperature (37°C), you are fighting two distinct forces:
-
Mechanical Drift: Thermal expansion of the micromanipulator and pipette holder.
-
Physicochemical "Drift": Drug adsorption to the glass tip and holder, altering the seal capacitance and Series Resistance (
) dynamically during the experiment.
This guide moves beyond basic "tighten your headstage" advice to address the specific interplay between Verapamil's chemistry and electrophysiology hardware.
Module 1: Mechanical & Thermal Drift (Hardware)
Q: My pipette physically moves 10-20 minutes into the experiment. How do I stop this?
Diagnosis: This is likely Thermal Creep . CiPA protocols require 37°C. If your headstage or manipulator is not in thermal equilibrium with the bath, the metal will expand, pushing the pipette through the cell (loss of seal) or pulling it away (
The Protocol: Thermal Locking
-
Pre-Heating: Turn on your bath heater and inline perfusion heater 1 hour before the first cell.
-
Positive Pressure Equilibrium: Lower the pipette into the bath (under positive pressure) and let it sit for 3-5 minutes before approaching the cell. This expands the air inside the pipette and the glass itself before you seal.
-
Cable Strain Relief: Verapamil wash-in takes time (steady-state block requires ~5-10 mins). Any tension on the headstage cable will release slowly over this time. Tape the cable to the manipulator tower in a "goose-neck" loop to isolate vibration.
Q: I see a slow change in Series Resistance ( ) even though the seal looks stable. Is this drift?
Diagnosis: Yes, this is Micro-Drift . The pipette hasn't broken the seal, but it has shifted slightly, partially clogging the tip with membrane debris or changing the geometry of the patch.
-
Impact on Verapamil Data: Verapamil block is state-dependent. If
increases, your voltage clamp error increases ( ). You are no longer clamping at the command voltage, which alters the observed drug affinity.
Action:
-
Monitor
continuously. If it changes by >10%, discard the cell. Do not attempt to re-compensate mid-drug application, as this introduces an artifact in the I-V relationship.
Module 2: Physicochemical Drift (The Drug Interaction)
Q: My baseline current "drifts" downward immediately upon Verapamil perfusion, before the block should happen. Why?
Diagnosis: This is likely Junction Potential Drift or Adsorption , not physical movement.
-
Adsorption: Verapamil sticks to plastic tubing. If you use long soft tubing, the drug concentration at the tip ramps up slowly (pseudo-drift).
-
Junction Potential: If your internal solution and bath solution have different mobilities, and the Verapamil solution has a slightly different ionic strength or pH (common if prepared in DMSO), the Liquid Junction Potential (LJP) shifts.
The Solution: The "Hard-Line" Perfusion Strategy
-
Replace Soft Tubing: Use Teflon (PTFE) or PEEK tubing instead of Tygon/silicone for the final path to the chamber. Verapamil binds aggressively to silicone.
-
Priming: Flush the perfusion lines with the Verapamil solution for 2 minutes away from the cell before switching the valve to the cell. This saturates the binding sites on the tubing walls.
Module 3: Biological "Drift" (Run-down vs. Block)
Q: How do I distinguish between CaV1.2 "Run-down" and Verapamil block?
Context: Calcium channels naturally inactivate (run-down) over time as intracellular ATP/GTP is depleted. Verapamil block can look exactly like run-down, leading to false positives.
The Self-Validating Protocol:
-
The Run-Up Phase: After breaking in, wait 5 minutes. Often, CaV1.2 currents increase ("run-up") before stabilizing. Never add drug during run-up.
-
The Stability Window: You must establish a 3-minute window where peak current amplitude changes by <5%.
-
The "Vehicle" Control: You cannot assume stability. You must run a vehicle-only (DMSO 0.1%) control trace interleaved with your drug traces.
-
Calculation:
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing instability during a Verapamil assay.
Caption: Decision Logic for distinguishing Physical Drift (
Experimental Parameters & Data
Table 1: Glass & Hardware Recommendations for Verapamil
| Component | Recommendation | Scientific Rationale |
| Pipette Glass | Borosilicate (Thick-walled) | Thick walls reduce capacitance noise. Avoid soda-lime glass as Verapamil can interact with leached ions. |
| Pipette Coating | Sylgard 184 (Required) | Reduces pipette capacitance ( |
| Holder Material | Polycarbonate or Quartz | Avoid acrylic holders if possible; they have higher thermal expansion coefficients. |
| Tubing | PTFE (Teflon) or PEEK | Critical: Verapamil is lipophilic. It adsorbs to Tygon/PVC, causing a "lag" in concentration and apparent drift in dose-response curves. |
| Seal Resistance | > 1 G | Verapamil block is voltage-dependent. Low seals cause voltage clamp errors that distort the block data. |
Table 2: CiPA-Compliant Voltage Protocol (hERG)
Use this protocol to standardize the "State" of the channel, minimizing biological variability.
| Step | Voltage (mV) | Duration (ms) | Purpose |
| Holding | -80 | N/A | Resting state |
| Prep Pulse | -50 | 50 | Check Leak/Rs |
| Depolarization | +40 | 500 | Open channels (Verapamil binds here) |
| Repolarization | -50 | 500 | Elicit Tail Current (Measure Block Here) |
| Inter-sweep | -80 | 10,000 (10s) | Allow recovery (Prevent accumulation) |
Advanced Workflow: The "Zero-Drift" Setup
The following diagram details the physical setup required to minimize thermal and chemical drift.
Caption: Optimized perfusion path using PEEK tubing and short post-heater distances to prevent temperature gradients and drug adsorption.
References
-
FDA/CiPA Initiative. "Comprehensive in vitro Proarrhythmia Assay (CiPA) – Ion Channel Protocols." HESI Cardiac Safety Committee. [Link]
-
Crumb, W. J., et al. (2016). "Harmonization of the High-Throughput Electrophysiology Protocols for CiPA." Journal of Pharmacological and Toxicological Methods. [Link]
-
Hosey, M. M., & Lazdunski, M. (1988). "Calcium channels: molecular pharmacology, structure and regulation." Journal of Membrane Biology. (Establishes Verapamil binding mechanisms). [Link]
-
Axon Instruments. "The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques." Molecular Devices. (Standard reference for thermal drift and grounding). [Link]
Comparative Pharmacological & Analytical Guide: (S)- vs. (R)-Verapamil Enantiomers
[1]
Executive Summary: The "Potency vs. Utility" Paradox
Verapamil hydrochloride is clinically administered as a racemate (1:1 mixture), yet it represents two distinct pharmacological agents co-existing in one formulation.[1] For the drug developer, treating verapamil as a single entity is a fundamental error in experimental design.
-
(S)-Verapamil (Eutomer): The dominant L-type calcium channel blocker (Cav1.2). It is responsible for the cardiovascular efficacy (negative inotropy/dromotropy) but also the dose-limiting toxicity (hypotension, AV block).
-
(R)-Verapamil (Distomer): While possessing 10-20 fold lower affinity for calcium channels, it retains potent P-glycoprotein (P-gp/ABCB1) inhibition activity. This makes it a critical tool for reversing Multidrug Resistance (MDR) in oncology without inducing the severe cardiotoxicity associated with the racemate.
This guide outlines the mechanistic divergence, stereoselective pharmacokinetics, and validated protocols for isolating and testing these enantiomers.[2][3]
Pharmacodynamic Divergence
Mechanism of Action
The enantiomers diverge at the target level. While both bind to the alpha-1 subunit of L-type calcium channels, the affinity of the S-enantiomer is significantly higher. Conversely, both enantiomers inhibit the efflux transporter P-glycoprotein, but the R-enantiomer allows for the high concentrations required for MDR reversal to be achieved safely in vivo.
Table 1: Comparative Activity Profile
| Parameter | (S)-Verapamil | (R)-Verapamil | Ratio (S:R Potency) |
| Target | L-Type Ca²⁺ Channel (Cav1.2) | P-glycoprotein (ABCB1) | -- |
| Primary Effect | Vasodilation, AV Node Blockade | Inhibition of Chemo-efflux | -- |
| IC50 (Ca²⁺ Blockade) | ~10–50 nM | ~500–1000 nM | ~10–20x Potency Gap |
| MDR Reversal Activity | High | High (Equipotent) | ~1:1 |
| Cardiotoxicity Risk | High (Hypotension, Bradycardia) | Low | -- |
| Clinical Utility | Cardiology (Arrhythmia, Angina) | Oncology (Chemosensitizer) | -- |
Visualization: Pharmacological Bifurcation
The following diagram illustrates how the chiral center dictates the therapeutic pathway, separating cardiac management from MDR reversal.
Figure 1: Pharmacological bifurcation of Verapamil enantiomers. Note the strong affinity of (S)-Verapamil for calcium channels versus the retained utility of (R)-Verapamil for P-gp inhibition.
Pharmacokinetics: The "Pseudoracemic" Dosing Paradox
In vivo, verapamil exhibits stereoselective first-pass metabolism.[4][5] The liver (specifically CYP3A4, CYP1A2, and CYP2C8) preferentially metabolizes the (S)-enantiomer.
-
The Consequence: If you dose a patient with 1:1 Racemate, the plasma ratio will shift to approximately 1:5 (S:R) .
-
Experimental Implication: When correlating in vitro IC50 data to in vivo efficacy, you must account for the fact that the active cardiac enantiomer (S) has significantly lower bioavailability (~20%) compared to the R-enantiomer (~50%).
Table 2: Stereoselective PK Parameters (Human)
| Parameter | (S)-Verapamil | (R)-Verapamil |
| Bioavailability (F) | ~20% | ~50% |
| Hepatic Extraction | High (Rapid Clearance) | Moderate |
| Plasma Protein Binding | ~90% | ~90% |
| Major Metabolite | (S)-Norverapamil | (R)-Norverapamil |
Experimental Protocols
Protocol A: Chiral Separation (HPLC)
Objective: To isolate high-purity enantiomers from racemic verapamil hydrochloride for functional assays.
System: HPLC with UV or Fluorescence Detection.[6]
Stationary Phase: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiral-AGP (
-
n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine is critical to suppress peak tailing of the basic amine.
Workflow:
-
Preparation: Dissolve Racemic Verapamil (1 mg/mL) in mobile phase.
-
Conditioning: Equilibrate column at 25°C at 1.0 mL/min for 30 mins.
-
Injection: Inject 10-20 µL.
-
Elution Order: typically (R)-Verapamil elutes first, followed by (S)-Verapamil (confirm with optical rotation detector if available, or reference standards).
-
Validation: Ensure Resolution Factor (
) > 1.5 for baseline separation.
Protocol B: Functional P-gp Inhibition Assay (R-Verapamil Focus)
Objective: To validate MDR reversal capacity without confounding calcium channel toxicity.
Cell Line: K562/ADR (Doxorubicin-resistant leukemia cells) or Caco-2. Reagents: Rhodamine 123 (fluorescent P-gp substrate), (R)-Verapamil (isolated from Protocol A).
Step-by-Step:
-
Seeding: Plate K562/ADR cells at
cells/well. -
Treatment: Incubate cells with varying concentrations of (R)-Verapamil (0.1 - 50 µM) for 60 minutes at 37°C.
-
Control: Use Verapamil Racemate (positive control) and untreated cells (negative control).
-
-
Substrate Addition: Add Rhodamine 123 (5 µM final concentration). Incubate for 60 minutes.
-
Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).
-
Calculation:
-
Interpretation: An increase in FR indicates P-gp inhibition (trapping of Rhodamine inside the cell).
-
Stereoselective Metabolism Visualization[3]
The following diagram details the "First-Pass Filter" effect that drastically alters the systemic ratio of the enantiomers.
Figure 2: The Stereoselective First-Pass Effect. The liver acts as a filter, preferentially metabolizing S-verapamil, leading to R-verapamil dominance in plasma.
References
-
Vogelgesang, B., et al. (1984).[7] "Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique." British Journal of Clinical Pharmacology.
-
Echizen, H., et al. (1985). "Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study." Journal of Cardiovascular Pharmacology.
-
Tsuruo, T., et al. (1981). "Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil." Cancer Research.
-
Bhatti, M.M., & Foster, R.T. (1997).[8] "Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations." Journal of Clinical Pharmacology.
-
Dimati, H., et al. (2025). "Chiral separation of verapamil and some of its metabolites by HPLC and CE." ResearchGate.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Verapamil's Selectivity for Cardiac Ion Channels
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. Verapamil, a phenylalkylamine, is a cornerstone therapeutic agent primarily classified as a Class IV antiarrhythmic and antihypertensive agent due to its action as an L-type calcium channel blocker.[1][2] However, its pharmacological profile is more complex, with significant off-target effects on other ion channels that contribute to both its therapeutic efficacy and potential proarrhythmic risk. This guide provides an in-depth, data-driven comparison of Verapamil's effects on different cardiac ion channels, offering insights into its mechanism of action and guidance for experimental evaluation.
The Critical Role of Ion Channel Selectivity
The therapeutic window of any cardiovascular drug is intrinsically linked to its selectivity for specific ion channels. While the intended effect of Verapamil is to modulate calcium influx, its interactions with potassium and sodium channels can significantly alter cardiac electrophysiology.[3][4] A thorough understanding of these interactions is crucial for predicting clinical outcomes, designing safer drugs, and developing robust preclinical screening assays.
Comparative Analysis of Verapamil's Potency Across Key Ion Channels
Verapamil's primary mechanism of action is the blockade of L-type calcium channels (Ca_v1.2), which are crucial for cardiac muscle contraction and atrioventricular (AV) nodal conduction.[5][6] However, its activity extends to other critical ion channels, most notably the hERG potassium channel, which is essential for cardiac repolarization. The following table summarizes the inhibitory potency of Verapamil across various ion channels, as determined by electrophysiological studies.
| Ion Channel | Channel Subtype | Current | Species | IC50 | Reference(s) |
| Calcium Channel | L-type (Ca_v1.2) | I_Ca,L_ | Various | ~0.143 - 15.5 µM | [3][7][8][9] |
| T-type (Ca_v3.1) | I_Ca,T_ | Human | ~20 µM | [10] | |
| Potassium Channel | hERG (K_v11.1) | I_Kr_ | Human | ~143.0 nM - 210.5 nM | [3][7][8][11] |
| Kv (general) | I_Kv_ | Rabbit | ~0.82 µM | [4] | |
| fKv1.4ΔN | I_to_ | Ferret | ~260.71 µM | [9] | |
| hKv1.5 | I_Kur_ | Human | ~5.1 - 45 µM | [9] | |
| Kir2.1 | I_K1_ | - | Significant block | [12] | |
| TREK | I_TREK_ | Mouse | ~96.09 µM | [13] | |
| Sodium Channel | Epithelial (ENaC) | I_Na_ | - | Significant block | [14] |
| Voltage-gated | I_Na_ | Guinea Pig | High concentrations | [15][16] |
Note: IC50 values can vary depending on experimental conditions such as temperature, cell type, and voltage protocol.
This data clearly illustrates that while Verapamil is a potent L-type calcium channel blocker, its affinity for the hERG potassium channel is remarkably high, with IC50 values in the nanomolar range.[3][7][8] This potent hERG blockade is a critical consideration in drug safety assessment, as it can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
Mechanistic Insights into Verapamil's Action
Verapamil's interaction with ion channels is not merely a simple pore-blocking event. Its effects are often state- and use-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
L-type Calcium Channels: Verapamil preferentially binds to open and inactivated L-type calcium channels.[10][17] This use-dependent block is more pronounced at higher heart rates, contributing to its efficacy in controlling tachyarrhythmias.
hERG Potassium Channels: The block of hERG channels by Verapamil is also use- and frequency-dependent.[3][7] Verapamil appears to access its binding site from the intracellular side of the channel, and its binding is facilitated by channel opening.[3][18] The drug can become trapped within the channel pore upon channel closure, leading to a cumulative block with successive depolarizations.
Other Potassium Channels: Verapamil's effects on other potassium channels are also complex. For instance, it can accelerate the C-type inactivation of the fKv1.4ΔN channel.[9] In sympathetic neurons, Verapamil has been shown to inhibit delayed rectifier, A-type, and TREK potassium currents.[13]
Sodium Channels: At higher concentrations, Verapamil can also block voltage-gated sodium channels, which can contribute to its antiarrhythmic effects but also to potential cardiotoxicity.[15][16] Interestingly, Verapamil has also been shown to directly block the epithelial sodium channel (ENaC), an effect that may contribute to its natriuretic properties.[14]
Visualizing Verapamil's Primary Signaling Pathway
The following diagram illustrates the primary mechanism of action of Verapamil on L-type calcium channels in a cardiac myocyte.
Caption: Verapamil's blockade of L-type calcium channels.
Experimental Protocols for Assessing Verapamil's Ion Channel Effects
The gold-standard technique for characterizing the effects of compounds on ion channels is patch-clamp electrophysiology .[19][20] This method allows for the direct measurement of ionic currents flowing through specific channels in real-time. Both manual and automated patch-clamp systems are widely used in academic and industrial research.[21][22]
Whole-Cell Patch-Clamp Protocol for Verapamil Screening
This protocol provides a generalized framework for assessing the inhibitory effect of Verapamil on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells) or isolated primary cells (e.g., cardiomyocytes).
Objective: To determine the concentration-dependent inhibition of a specific ion channel current by Verapamil and calculate the IC50 value.
Materials:
-
Cell line stably expressing the ion channel of interest or isolated primary cells.
-
External (bath) solution specific for the ion channel being studied.
-
Internal (pipette) solution mimicking the intracellular environment.
-
Verapamil stock solution (e.g., in DMSO) and serial dilutions.
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).[23]
-
Borosilicate glass capillaries for pulling patch pipettes.
Experimental Workflow Diagram:
Caption: A typical workflow for patch-clamp experiments.
Step-by-Step Methodology:
-
Cell Preparation: Culture the cells expressing the target ion channel to an appropriate confluency. For primary cells, follow a validated isolation protocol.
-
Solution Preparation: Prepare and validate the composition of the external and internal solutions to isolate the specific ionic current of interest. For example, to study potassium currents, sodium and calcium channel blockers may be included in the external solution.
-
Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtaining a Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Using a micromanipulator, carefully approach a single, healthy-looking cell with the patch pipette.
-
Apply slight positive pressure to the pipette to keep its tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.[20]
-
Recording Ionic Currents:
-
Switch the amplifier to voltage-clamp mode.
-
Apply a specific voltage protocol (a series of voltage steps) to activate the ion channel of interest and record the resulting current.
-
Record a stable baseline current for several minutes.
-
-
Drug Application:
-
Begin perfusion with the external solution containing the lowest concentration of Verapamil.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes).
-
Record the current using the same voltage protocol.
-
Repeat this process for increasing concentrations of Verapamil.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Verapamil concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the Verapamil concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
Verapamil's pharmacological profile extends beyond its primary classification as an L-type calcium channel blocker. Its potent inhibition of the hERG potassium channel and its effects on other potassium and sodium channels are critical determinants of its overall cardiac effects. For researchers and drug development professionals, a comprehensive understanding of these multi-channel interactions is essential for accurate risk-benefit assessment and the development of next-generation cardiovascular therapeutics with improved selectivity and safety profiles. The use of robust experimental techniques like patch-clamp electrophysiology is indispensable for elucidating these complex pharmacological properties.
References
-
Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. PubMed. Available at: [Link]
-
Verapamil. Wikipedia. Available at: [Link]
-
Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, American Heart Association Journals. Available at: [Link]
-
Verapamil Action Pathway. PubChem. Available at: [Link]
-
Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells. PubMed. Available at: [Link]
-
Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed. Available at: [Link]
-
Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers. PubMed. Available at: [Link]
-
What is the mechanism of Verapamil Hydrochloride? Patsnap Synapse. Available at: [Link]
-
What is the mechanism of action and primary use of verapamil (calcium channel blocker)? Dr.Oracle. Available at: [Link]
-
Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. Available at: [Link]
-
Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index, Pediatric Oncall. Available at: [Link]
-
On the natriuretic effect of verapamil: inhibition of ENaC and transepithelial sodium transport. PubMed. Available at: [Link]
-
Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology. Available at: [Link]
-
Does verapamil (calcium channel blocker) increase serum potassium levels? Dr.Oracle. Available at: [Link]
-
Concentration-dependent blockade of HERG channels by (B) verapamil. ResearchGate. Available at: [Link]
-
Manual Patch-clamp Technique. Creative Bioarray. Available at: [Link]
-
patch-clamp-protocol-final.pdf. Axol Bioscience. Available at: [Link]
-
Verapamil Block of T-Type Calcium Channels. PMC, NIH. Available at: [Link]
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. PMC. Available at: [Link]
-
Calcium channel antagonists: cardiovascular selectivity of action. PubMed, NIH. Available at: [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]
-
Is verapamil (calcium channel blocker) associated with hyponatremia (low sodium levels)? Dr.Oracle. Available at: [Link]
-
Patch clamp techniques for single channel and whole-cell recording. UT Dallas. Available at: [Link]
-
On the specificity of verapamil as a calcium channel-blocker. PubMed. Available at: [Link]
-
Pharm 101: Verapamil. LITFL. Available at: [Link]
-
Verapamil. StatPearls, NCBI Bookshelf. Available at: [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]
-
Automated Patch Clamp. Cell Microsystems. Available at: [Link]
-
Verapamil. accessdata.fda.gov. Available at: [Link]
-
An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers. Available at: [Link]
-
Electrophysiological Analysis of Verapamil Treatment. Whole cell patch... ResearchGate. Available at: [Link]
-
Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv. Available at: [Link]
-
Optimization of CaV1.2 screening with an automated planar patch clamp platform. PubMed. Available at: [Link]
-
Automated patch clamp. Wikipedia. Available at: [Link]
-
What is the classification of Verapamil (calcium channel blocker)? Dr.Oracle. Available at: [Link]
-
Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. PubMed. Available at: [Link]
Sources
- 1. Verapamil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 14. On the natriuretic effect of verapamil: inhibition of ENaC and transepithelial sodium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the specificity of verapamil as a calcium channel-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. cellmicrosystems.com [cellmicrosystems.com]
- 22. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Head-to-head comparison of Verapamil and Amlodipine in vitro
Executive Summary: The Structural Divergence
In drug discovery, the distinction between Verapamil and Amlodipine extends far beyond their clinical classification (Class IV vs. Class III antiarrhythmics/antihypertensives). For the in vitro scientist, the core differentiator is access kinetics and state-dependent binding .
-
Verapamil (Phenylalkylamine): A "Pore Blocker."[1] It is a charged, hydrophilic cation at physiological pH that requires the channel to open to access its binding site. It exhibits profound frequency dependence (use-dependence).
-
Amlodipine (Dihydropyridine): A "Membrane Modulator." It is highly lipophilic, partitioning into the lipid bilayer to approach the channel laterally. It binds with high affinity to the inactivated state but exhibits slow onset/offset kinetics due to membrane anchoring.
Mechanistic Profiling: Binding Sites & Kinetics
The following diagram illustrates the fundamental difference in how these molecules engage the CaV1.2 (L-type) channel. This structural biology dictates your experimental design (e.g., perfusion times, holding potentials).
Figure 1: Orthosteric Pore Block vs. Allosteric Modulation
Caption: Verapamil accesses the pore intracellularly after channel opening.[2] Amlodipine partitions into the membrane to bind allosterically.
Electrophysiological Profile (Patch Clamp Data)
The "Gold Standard" for comparing these compounds is the whole-cell patch clamp assay. The data below synthesizes results from manual and automated patch clamp (APC) platforms.
Table 1: Comparative In Vitro Potency (IC50)
| Parameter | Verapamil | Amlodipine | Experimental Context |
| CaV1.2 Tonic Block | 1.0 – 10 µM | 0.1 – 1.0 µM | Resting potential (-80 mV), low frequency. |
| CaV1.2 Phasic Block | 0.1 – 0.5 µM | N/A (Weak effect) | High frequency (2-4 Hz). Verapamil is "use-dependent."[3] |
| Voltage Dependence | Moderate | High (< 10 nM) | Depolarized holding (-40 mV) reveals Amlodipine's true potency. |
| hERG Inhibition (Safety) | 0.14 – 0.25 µM | > 10 µM (Low Risk) | Verapamil is a potent hERG blocker (Class III effect). |
| Washout Kinetics | Fast (< 5 min) | Very Slow (> 20 min) | Amlodipine's lipophilicity causes "washout resistance." |
Critical Insight: If you screen Amlodipine using a standard -80 mV holding potential, you will drastically underestimate its potency. You must use a protocol that promotes the inactivated state (e.g., holding at -40 mV or using long depolarizing pre-pulses).
Experimental Protocols
To generate reproducible data, the experimental workflow must account for the "Run-down" of Ca2+ currents and the specific biophysics of the drugs.
Protocol A: Voltage-Dependent Inhibition (Amlodipine Focus)
Objective: Determine affinity for the inactivated state (
-
Configuration: Whole-cell voltage clamp (HEK293-CaV1.2 or Cardiomyocytes).
-
Internal Solution: Cs-based (to block K+ currents) + Mg-ATP (2-4 mM) and GTP (0.3 mM) .
-
Why? L-type channels suffer from rapid "run-down" (loss of current) without nucleotide support.
-
-
Voltage Protocol:
-
Step 1 (Resting): Hold at -80 mV. Pulse to +10 mV (200ms) every 10s. Measure baseline.
-
Step 2 (Inactivated): Change holding potential to -40 mV (induces ~50% inactivation). Pulse to +10 mV.
-
-
Drug Application: Perfusion for minimum 5-7 minutes for Amlodipine.
-
Validation: Amlodipine should show >10x shift in IC50 between Step 1 and Step 2.
-
Protocol B: Frequency-Dependent Inhibition (Verapamil Focus)
Objective: Quantify use-dependence (blockade accumulation).
-
Train Stimulation: Apply a train of 20 pulses to +10 mV at 3 Hz (high frequency).
-
Analysis: Compare the peak current of the 1st pulse vs. the 20th pulse in the presence of the drug.
-
Result: Verapamil will show progressive reduction (cumulative block). Amlodipine will show relatively constant block across the train.
-
Figure 2: Optimized Patch Clamp Workflow
Caption: Workflow accounts for channel run-down and splits based on drug kinetic properties.
ADME & Transporter Liability (P-gp/MDR1)
For drug development professionals, off-target effects on transporters are as critical as the primary pharmacology.
-
Verapamil: A potent Inhibitor of P-glycoprotein (P-gp/MDR1).
-
Application: Often used as a positive control in Caco-2 bidirectional permeability assays to reverse efflux.
-
Data: Increases the absorption of P-gp substrates (e.g., Digoxin, Dabigatran).
-
-
Amlodipine: A weak substrate/inhibitor.
-
Application: rarely causes clinically significant P-gp interactions compared to Verapamil.
-
References
-
Zhang, S., et al. (1999). "Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels." Circulation Research. Link
-
Tang, L., et al. (2016). "Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs." Nature. Link
-
FDA/CiPA Initiative (2023). "Inhibition of hERG K channels by verapamil at physiological temperature."[4] bioRxiv. Link
-
Molecular Devices. "Patch Clamp Electrophysiology: Principles and Protocols." Link
-
BenchChem. "Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators." Link
Sources
A Senior Application Scientist's Guide to Verapamil Hydrochloride Bioequivalence Studies for Research Formulations
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Path of Bioequivalence for Verapamil Hydrochloride Formulations
Verapamil hydrochloride, a cornerstone in the management of cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias, functions as a calcium channel blocker.[1] Its therapeutic efficacy is intrinsically linked to its plasma concentration. For any new or generic formulation of verapamil hydrochloride, demonstrating bioequivalence to a reference product is a non-negotiable step in the regulatory and developmental pathway. This guide provides a comprehensive framework for conducting bioequivalence studies of verapamil hydrochloride research formulations, grounded in scientific integrity and regulatory expectations.
Verapamil hydrochloride is characterized by extensive first-pass metabolism, leading to a relatively low bioavailability of 20-35%.[2][3] It is metabolized in the liver to several metabolites, with norverapamil being the only one retaining some pharmacological activity, approximately 20% of the parent drug's vasodilatory effect.[1][4] Given this pharmacokinetic profile, bioequivalence studies must be meticulously designed and executed to ensure that a test formulation will deliver the active moiety to the systemic circulation at the same rate and to the same extent as the reference formulation.
This guide will navigate through the essential components of a verapamil hydrochloride bioequivalence study, from the foundational physicochemical and pharmacokinetic properties to detailed experimental protocols and data analysis.
I. Foundational Knowledge: Physicochemical and Pharmacokinetic Profile of Verapamil Hydrochloride
A thorough understanding of verapamil hydrochloride's properties is paramount in designing a robust bioequivalence study.
Physicochemical Properties:
-
Chemical Class: Phenylalkylamine calcium channel blocker.[5]
-
Solubility: Soluble in water (83 mg/mL).[6]
-
pKa: 8.6.[6]
-
Biopharmaceutics Classification System (BCS): Classified as a Class I drug (high solubility, high permeability), though some sources suggest it may be on the borderline of Class I/II.[3][6]
Pharmacokinetic Properties:
-
Absorption: More than 90% of an orally administered dose is absorbed.[1][2]
-
Bioavailability: 20-35% due to extensive first-pass metabolism.[2][3]
-
Peak Plasma Concentration (Tmax): Reached between 1 and 2 hours after oral administration.[1][2]
-
Protein Binding: Approximately 90% bound to plasma proteins.[1]
-
Metabolism: Extensively metabolized in the liver, primarily via N-dealkylation and O-demethylation. The major active metabolite is norverapamil.[1][4]
-
Elimination Half-life: Biphasic, with a terminal half-life of 2-8 hours after a single oral dose and 4.5-12 hours after multiple doses.[1]
-
Excretion: About 70% of the metabolites are excreted in the urine and 16% in the feces.[1]
II. Designing a Robust Bioequivalence Study: A Step-by-Step Approach
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific guidance for conducting bioequivalence studies. The following study design is a synthesis of these recommendations for verapamil hydrochloride.
Study Design:
A randomized, single-dose, two-treatment, two-period, two-sequence crossover study is the standard design.[1][7][8] This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Treatments:
-
Test Formulation (T): The new verapamil hydrochloride formulation under investigation.
-
Reference Formulation (R): The approved reference listed drug (RLD).
-
-
Periods: Two periods separated by a washout period of at least 10-14 days to ensure complete elimination of the drug from the body.
-
Sequences:
-
Sequence 1: TR (Test formulation in Period 1, Reference formulation in Period 2).
-
Sequence 2: RT (Reference formulation in Period 1, Test formulation in Period 2).
-
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age. The number of subjects is determined by statistical power calculations, considering the high variability of verapamil.
-
Conditions: The study is typically conducted under fasting conditions. For extended-release formulations, a fed study may also be required.
Ethical Considerations:
The study protocol must be approved by an independent ethics committee or institutional review board. All subjects must provide written informed consent before participation.
III. Experimental Protocols: From In Vitro Dissolution to In Vivo Analysis
A. In Vitro Dissolution Testing: The First Step in Equivalence Assessment
Dissolution testing provides critical in vitro data that can be indicative of in vivo performance. The following is a typical dissolution method for immediate-release verapamil hydrochloride tablets based on USP guidelines.
Protocol: Dissolution Testing of Verapamil Hydrochloride Tablets
-
Apparatus: USP Apparatus 2 (Paddle).[3]
-
Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl).[3]
-
Temperature: 37 ± 0.5 °C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for verapamil hydrochloride concentration using a validated UV-Vis spectrophotometric method at a wavelength of 278 nm.
-
-
Acceptance Criteria: For immediate-release tablets, typically not less than 80% (Q) of the labeled amount of verapamil hydrochloride should be dissolved in 30 minutes.[3]
B. In Vivo Study and Bioanalytical Method: Quantifying Verapamil and Norverapamil in Plasma
The in vivo phase involves the administration of the test and reference formulations to human subjects and the collection of blood samples for pharmacokinetic analysis. The subsequent bioanalytical phase requires a highly sensitive and specific method to quantify verapamil and its active metabolite, norverapamil, in plasma.
In Vivo Study Protocol:
-
Subject Check-in and Fasting: Subjects are admitted to the clinical facility the evening before dosing and fast for at least 10 hours.
-
Dosing: In the morning, subjects receive a single oral dose of either the test or reference verapamil hydrochloride formulation with a standardized volume of water.
-
Blood Sampling: Blood samples (typically 5 mL) are collected in heparinized tubes at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Bioanalytical Method Protocol: HPLC-MS/MS for Verapamil and Norverapamil
This protocol describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, which is the gold standard for its sensitivity and selectivity.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a deuterated analog of verapamil).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 2 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A system capable of delivering a precise and stable flow.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Verapamil: Precursor ion → Product ion
-
Norverapamil: Precursor ion → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
IV. Data Analysis and Interpretation: The Path to Bioequivalence Determination
Pharmacokinetic parameters are calculated for each subject for both the test and reference formulations. The primary parameters of interest are:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis:
The ln-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an Analysis of Variance (ANOVA) model.[1] The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for each parameter is calculated.
Bioequivalence Acceptance Criteria:
For two formulations to be considered bioequivalent, the 90% CI for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[1]
V. Visualization of the Bioequivalence Study Workflow
The following diagram illustrates the key stages of a verapamil hydrochloride bioequivalence study.
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. uspnf.com [uspnf.com]
- 6. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesson 15: Crossover Designs [online.stat.psu.edu]
- 8. pharmatutor.org [pharmatutor.org]
Richtlinien zur sicheren Entsorgung von Verapamilhydrochlorid für Forschungseinrichtungen
Erstellt von: Dr. [Ihr Name], Senior Application Scientist
In der dynamischen Welt der pharmazeutischen Forschung und Entwicklung ist der verantwortungsvolle Umgang mit chemischen Substanzen von größter Bedeutung. Dieses Dokument dient als umfassender Leitfaden für die sichere und vorschriftsmäßige Entsorgung von Verapamilhydrochlorid und gewährleistet so die Sicherheit des Laborpersonals und den Schutz unserer Umwelt. Als Wissenschaftler liegt es in unserer Verantwortung, nicht nur bahnbrechende Entdeckungen zu machen, sondern auch sicherzustellen, dass unsere Praktiken die höchsten Standards der Sicherheit und des Umweltschutzes erfüllen.
Verapamilhydrochlorid verstehen: Eine Risikobewertung
Verapamilhydrochlorid ist ein Kalziumkanalblocker, der in der klinischen Praxis zur Behandlung von Bluthochdruck, Angina pectoris und Herzrhythmusstörungen eingesetzt wird.[1][2] In einer Laborumgebung muss es jedoch mit dem entsprechenden Respekt für seine potenziellen Gefahren behandelt werden. Sicherheitsdatenblätter (SDB) von verschiedenen Herstellern stufen Verapamilhydrochlorid als gesundheits- und umweltgefährdend ein.
Zusammenfassung der Gefahren:
| Gefahrenklasse | Beschreibung | Quelle |
| Akute Toxizität (oral) | Giftig beim Verschlucken.[3][4] | Pfizer, Cayman Chemical |
| Akute Toxizität (dermal) | Tödlich bei Hautkontakt.[4] | Cayman Chemical |
| Akute Toxizität (inhalativ) | Tödlich beim Einatmen.[4][5] | Chemos, Cayman Chemical |
| Reproduktionstoxizität | Kann möglicherweise das ungeborene Kind schädigen.[3][4] | Pfizer, Cayman Chemical |
| Umweltgefahren | Stark wassergefährdend und giftig für Wasserorganismen mit langfristiger Wirkung.[4][6] | Chemos, Cayman Chemical |
Aufgrund dieser Einstufungen ist es zwingend erforderlich, Verapamilhydrochlorid als gefährlichen Abfall zu behandeln und eine Freisetzung in die Umwelt strikt zu vermeiden.[6][7] Die Entsorgung über das Abwasser ist strengstens untersagt, da Kläranlagen die Wirkstoffe nicht vollständig herausfiltern können, was zu einer Kontamination des Grundwassers führen kann.[6][8]
Schritt-für-Schritt-Anleitung zur Entsorgung
Dieses Protokoll beschreibt den Prozess von der Abfallerzeugung bis zur endgültigen Entsorgung und gewährleistet einen sicheren und konformen Arbeitsablauf.
Abfalltrennung und -sammlung am Arbeitsplatz
Der Grundstein für eine sichere Entsorgung ist die sorgfältige Trennung am Entstehungsort.
-
Kennzeichnung: Alle Abfallbehälter, die mit Verapamilhydrochlorid kontaminiert sind, müssen deutlich als "Gefährlicher Abfall: Verapamilhydrochlorid" gekennzeichnet sein.
-
Geeignete Behälter: Verwenden Sie nur zugelassene und chemisch beständige Abfallbehälter.[5][6] Diese müssen verschließbar sein, um die Freisetzung von Stäuben oder Dämpfen zu verhindern.
-
Abfallarten:
-
Feste Abfälle: Unbenutztes oder abgelaufenes Verapamilhydrochlorid, kontaminierte persönliche Schutzausrüstung (PSA) wie Handschuhe und Laborkittel sowie kontaminierte Verbrauchsmaterialien (z. B. Wägeschälchen, Wischtücher).
-
Flüssige Abfälle: Lösungen, die Verapamilhydrochlorid enthalten. Diese müssen in bruchsicheren und auslaufsicheren Behältern gesammelt werden.
-
Scharfe/spitze Gegenstände: Kontaminierte Kanülen, Spritzen oder Glaswaren müssen in durchstichsicheren Behältern für scharfe/spitze Gegenstände gesammelt werden.
-
Lagerung von gefährlichen Abfällen
Die vorübergehende Lagerung von Verapamilhydrochlorid-Abfällen vor der Abholung muss sicher und vorschriftsmäßig erfolgen.
-
Lagerort: Lagern Sie die Abfallbehälter an einem dafür vorgesehenen, gut belüfteten und sicheren Ort, der für Unbefugte unzugänglich ist ("Store locked up").[7]
-
Getrennte Lagerung: Lagern Sie Verapamilhydrochlorid-Abfälle getrennt von unverträglichen Chemikalien.
-
Behältermanagement: Halten Sie die Abfallbehälter stets fest verschlossen, außer beim Hinzufügen von Abfall.
Entsorgungsweg
Die endgültige Entsorgung von Verapamilhydrochlorid darf nur durch zertifizierte Entsorgungsfachbetriebe erfolgen.
-
Beauftragung eines Fachbetriebs: Arbeiten Sie mit einem lizenzierten Entsorgungsunternehmen zusammen, das auf die Entsorgung von gefährlichen chemischen und pharmazeutischen Abfällen spezialisiert ist.[9]
-
Transport: Der Transport von gefährlichen Gütern unterliegt strengen Vorschriften (z. B. ADR).[5][6] Der Transport durch ungeschultes Personal oder im Privatfahrzeug ist verboten.[9]
-
Zugelassene Entsorgungsmethoden: Die bevorzugte Methode für diese Art von Abfall ist die Hochtemperaturverbrennung in einer dafür zugelassenen Anlage.[9] Diese Methode gewährleistet die vollständige Zerstörung des Wirkstoffs.
Logischer Arbeitsablauf für die Entsorgungsentscheidung
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Handhabung und Entsorgung von Verapamilhydrochlorid-Abfällen.
Abbildung 1: Entscheidungsprozess für die Entsorgung von Verapamilhydrochlorid.
Notfallmaßnahmen bei unbeabsichtigter Freisetzung
Trotz aller Vorsichtsmaßnahmen kann es zu unbeabsichtigten Freisetzungen kommen. In einem solchen Fall ist schnelles und korrektes Handeln entscheidend.
-
Hautkontakt: Kontaminierte Kleidung sofort ausziehen. Den betroffenen Bereich gründlich mit Wasser und Seife waschen.[4] Bei Hautreizungen oder Unwohlsein ärztliche Hilfe in Anspruch nehmen.[3]
-
Augenkontakt: Bei geöffnetem Lidspalt mehrere Minuten lang behutsam mit Wasser spülen.[5] Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Bei anhaltender Reizung einen Arzt aufsuchen.[2]
-
Verschlucken: Mund mit Wasser ausspülen (nur bei bei Bewusstsein befindlicher Person). KEIN Erbrechen herbeiführen. Sofort ärztliche Hilfe holen.[3][5]
-
Einatmen: Betroffene Person an die frische Luft bringen. Bei unregelmäßiger Atmung oder Atemstillstand künstliche Beatmung einleiten und sofort einen Arzt rufen.[4][5]
-
Verschütten: Freisetzung in die Umwelt vermeiden.[6] Mit einem geeigneten Absorptionsmittel (z. B. Chemikalienbindemittel) aufnehmen und in einem gekennzeichneten Behälter für gefährlichen Abfall sammeln. Den Bereich anschließend gründlich reinigen und lüften.
Zusammenfassung und Fazit
Die ordnungsgemäße Entsorgung von Verapamilhydrochlorid ist kein optionaler Schritt, sondern eine wesentliche Komponente der verantwortungsvollen Laborpraxis. Durch die Einhaltung der in diesem Leitfaden beschriebenen Verfahren schützen Forscher nicht nur sich selbst und ihre Kollegen, sondern tragen auch aktiv zum Umweltschutz bei. Die Kausalität hinter diesen Protokollen liegt in der inhärenten Toxizität und Umweltgefährlichkeit der Substanz. Jeder Schritt, von der sorgfältigen Trennung am Arbeitsplatz bis zur Übergabe an einen spezialisierten Entsorger, ist darauf ausgelegt, die Risiken zu minimieren und eine sichere Handhabungskette zu gewährleisten.
Indem wir diese Prinzipien in unsere tägliche Arbeit integrieren, stärken wir das Vertrauen in unsere wissenschaftliche Gemeinschaft und stellen sicher, dass unsere Forschung einen positiven und nachhaltigen Einfluss hat.
Referenzen
-
Alte Medikamente richtig entsorgen | IKB-Recycling-Tipps. (2022). YouTube.
-
Sicherheitsdatenblatt: Verapamil hydrochloride. Chemos GmbH & Co. KG.
-
Safety Data Sheet: Verapamil hydrochloride. Chemos GmbH & Co. KG.
-
MATERIAL SAFETY DATA SHEET - Verapamil Hydrochloride. (2010). Pfizer.
-
Alles muss raus: Gefahrstoffe und deren Entsorgung. (2023). YouTube.
-
Verapamil Hydrochloride. PubChem.
-
Verapamil Hydrochloride Injection (Hospira, Inc.) - SAFETY DATA SHEET. (2017). Pfizer.
-
Verapamil (hydrochloride) - Safety Data Sheet. (2025). Cayman Chemical.
-
SAFETY DATA SHEET Verapamil Hydrochloride Injection. Medline.
Sources
- 1. Verapamil Hydrochloride | C27H39ClN2O4 | CID 62969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. punchout.medline.com [punchout.medline.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
